Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZWHNWKHSOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457657 | |
| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132973-51-4 | |
| Record name | 4,5-Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Foreword: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate, in particular, is a valuable building block, offering multiple reaction sites for the elaboration of more complex molecular architectures. The presence of the methylthio group at the 2-position provides a handle for further functionalization, such as oxidation to sulfoxides and sulfones, or displacement with nucleophiles. The two ester groups at the 4 and 5 positions can be hydrolyzed, reduced, or converted to amides, enabling the construction of diverse compound libraries for screening and lead optimization. This guide provides an in-depth exploration of a robust and efficient method for the synthesis of this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
I. Retrosynthetic Analysis and Strategic Approach
A logical and convergent approach to the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate involves a cyclocondensation reaction. This strategy relies on the formation of the pyrimidine ring from two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.
For this synthesis, we identify Dimethyl Acetylenedicarboxylate (DMAD) as an ideal C-C-C fragment. Its electrophilic triple bond and the two ester functionalities are pre-installed for the target molecule. The N-C-N fragment is S-methylisothiourea, a readily accessible and highly reactive nucleophile. The overall synthetic transformation is depicted below.
Caption: Retrosynthetic analysis of the target molecule.
II. Preparation of a Key Reagent: S-Methylisothiourea Hemisulfate
The success of the cyclocondensation reaction hinges on the quality of the S-methylisothiourea. While commercially available, its in-house preparation is often more cost-effective for larger-scale syntheses. The hemisulfate salt is particularly advantageous due to its crystalline nature and stability.
Causality Behind Experimental Choices:
The methylation of thiourea is a classic S-alkylation reaction. Dimethyl sulfate is a potent and economical methylating agent. The reaction is typically performed in an aqueous or alcoholic medium. The use of the hemisulfate salt of S-methylisothiourea is a strategic choice as it is a stable, crystalline solid that is easy to handle and purify.[1]
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Charging: Charge the flask with thiourea and a minimal amount of water to create a slurry.
-
Methylation: Cool the flask in an ice bath and add dimethyl sulfate dropwise via the addition funnel, maintaining the internal temperature below 20 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. A gentle exotherm may be observed.
-
Completion and Isolation: Heat the mixture to reflux for a short period to ensure complete reaction. Upon cooling, the S-methylisothiourea hemisulfate will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the subsequent cyclocondensation step.
III. The Core Synthesis: Cyclocondensation of S-Methylisothiourea with DMAD
This section details the central reaction for the construction of the Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate ring system. The reaction proceeds through a cascade of nucleophilic addition and cyclization steps.
Underlying Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of one of the amino groups of S-methylisothiourea onto one of the sp-hybridized carbons of DMAD. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a suitable base is critical to deprotonate the S-methylisothiourea salt and facilitate the initial nucleophilic attack.
Caption: Experimental workflow for the synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol. Caution: Sodium reacts violently with water.
-
S-Methylisothiourea Solution: To the sodium methoxide solution, add S-methylisothiourea hemisulfate portion-wise. Stir until a clear solution is obtained.
-
DMAD Addition: Add a solution of dimethyl acetylenedicarboxylate (DMAD) in methanol dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation: A Comparative Overview
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Methoxide | Potassium Carbonate | Triethylamine |
| Solvent | Methanol | Acetonitrile | Dichloromethane |
| Temperature | Reflux | 80 °C | Room Temperature |
| Reaction Time | 4-6 hours | 8-12 hours | 24-48 hours |
| Typical Yield | 75-85% | 60-70% | 40-50% |
Note: The conditions presented are illustrative. Optimization may be required based on the specific laboratory setup and scale of the reaction.
IV. Self-Validation and Trustworthiness: Characterization of the Final Product
The identity and purity of the synthesized Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate must be unequivocally confirmed through a battery of analytical techniques. This rigorous characterization ensures the trustworthiness of the synthetic protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the methylthio group, the two methoxy groups of the esters, and the pyrimidine ring proton.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule, including the two carbonyl carbons of the ester groups and the carbons of the pyrimidine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching of the ester groups and the C=N and C=C stretching vibrations of the pyrimidine ring.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
V. Conclusion and Future Perspectives
The cyclocondensation of S-methylisothiourea with dimethyl acetylenedicarboxylate provides a reliable and efficient route to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. The methodology is robust, scalable, and utilizes readily available starting materials. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors. The versatility of the final product as a chemical intermediate opens up numerous avenues for the development of novel bioactive molecules and functional materials. Further investigations could focus on the development of one-pot procedures, the use of alternative activating agents, and the exploration of greener reaction conditions to enhance the sustainability of this important synthesis.
References
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Shildneck, P. R., & Windus, W. (n.d.). S-METHYL ISOTHIOUREA SULFATE. Organic Syntheses Procedure. Retrieved from [Link]
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Lin, Z.-C., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(38), 7625-7629. [Link]
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Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466. [Link]
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Acheson, R. M., & Wallis, J. D. (1982). Addition reactions of heterocyclic compounds. Part 74. Products from dimethyl acetylenedicarboxylate with thiourea, thioamide, and guanidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 415-421. [Link]
- Nagarajan, K., et al. (1983). Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 427-438.
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Synthesis of pyrimidine derivatives. (n.d.). Retrieved from [Link]
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2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
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Reaction of N -imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines. (2007). ResearchGate. Retrieved from [Link]
-
Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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Physical and chemical properties of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
An In-depth Technical Guide to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, pyrimidine-based heterocycles represent a cornerstone of molecular design. Their unique electronic properties and ability to engage in various biological interactions have cemented their role in a multitude of approved therapeutics.[1] This guide focuses on a specific, highly functionalized derivative: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate .
This compound, while not extensively cataloged in commercial databases, presents a compelling scaffold for chemical exploration. It integrates three key functional domains onto a central pyrimidine ring: a nucleophilically displaceable/oxidizable methylthio group at the C2 position, and two ester functionalities at the C4 and C5 positions, poised for derivatization. This trifecta of reactive sites provides a rich platform for generating diverse molecular libraries, making it a molecule of significant interest for researchers in medicinal chemistry and organic synthesis. This document serves as a comprehensive technical guide, synthesizing theoretical data and established chemical principles to provide a robust profile of its properties, synthesis, and potential applications.
Part 1: Core Molecular Profile and Physicochemical Properties
A molecule's utility is fundamentally dictated by its physical and chemical characteristics. Here, we delineate the core identifiers and predicted properties of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Molecular Identity
-
IUPAC Name: Dimethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate
-
Molecular Formula: C₉H₁₀N₂O₄S
-
Molecular Weight: 242.25 g/mol
-
CAS Number: Not assigned. Note: The commonly misattributed CAS 5117-19-1 corresponds to Octaethylene glycol.[2][3]
Predicted Physicochemical Data
Due to the lack of extensive experimental data in public literature, the following properties are estimated based on computational models and comparison with structurally analogous compounds, such as Dimethyl 2,6-pyridinedicarboxylate.[4]
| Property | Predicted Value / Description | Rationale & Comparative Insight |
| Appearance | White to off-white crystalline solid | Consistent with similar aromatic diester compounds.[5] |
| Melting Point | ~110-125 °C | Similar pyridine dicarboxylate esters exhibit melting points in this range (e.g., Dimethyl 2,6-pyridinedicarboxylate: 121-125 °C).[4] |
| Boiling Point | > 300 °C (decomposition likely) | High boiling point is expected due to polarity and molecular weight. Pyrolysis is likely at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol. Insoluble in water. | The ester groups and heterocyclic core suggest solubility in polar aprotic organic solvents. Low water solubility is expected. |
| pKa | ~1-2 | The pyrimidine ring nitrogens are weakly basic due to the electron-withdrawing effects of the ester and methylthio groups. |
Part 2: Synthesis and Characterization
The practical utility of a compound begins with its synthesis. A logical and efficient synthetic route is paramount for enabling further research.
Proposed Synthetic Pathway: Fischer Esterification
The most direct route to the title compound is the esterification of its corresponding diacid, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid , which is commercially available.[6] The Fischer esterification, a classic and robust acid-catalyzed reaction, is the method of choice.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (1.0 eq), add an excess of anhydrous methanol (to act as both reagent and solvent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise Insight: The reaction is typically complete within 12-24 hours. The disappearance of the polar diacid spot at the baseline is a key indicator.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure diester.
Spectroscopic Characterization (Predicted)
Confirming the structure and purity of the synthesized compound is critical. The following spectral data are predicted for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
| Technique | Expected Features |
| ¹H NMR | - Singlet at ~9.0-9.2 ppm (1H, pyrimidine C6-H).- Singlet at ~3.9-4.1 ppm (3H, ester -OCH₃).- Singlet at ~3.8-4.0 ppm (3H, ester -OCH₃).- Singlet at ~2.6-2.8 ppm (3H, S-CH₃). |
| ¹³C NMR | - Peaks at ~165-170 ppm (2C, ester C=O).- Peaks at ~155-165 ppm (3C, pyrimidine ring carbons).- Peaks at ~120-130 ppm (1C, pyrimidine ring carbon).- Peaks at ~52-54 ppm (2C, ester -OCH₃).- Peak at ~14-16 ppm (1C, S-CH₃). |
| IR (Infrared) | - Strong absorption at ~1720-1740 cm⁻¹ (C=O stretch of esters).- Bands at ~2900-3000 cm⁻¹ (C-H sp³ stretch).- Bands at ~1500-1600 cm⁻¹ (C=N and C=C aromatic stretches).- Band at ~1200-1300 cm⁻¹ (C-O ester stretch). |
| Mass Spec (MS) | - Expected [M]+ peak at m/z = 242.04. |
Part 3: Chemical Reactivity and Applications in Drug Development
The true potential of this molecule lies in its reactivity, which opens doors to a vast chemical space for drug discovery. The three primary functional groups offer distinct handles for chemical modification.
Key Reaction Pathways
-
Oxidation of the Thioether: The methylthio group is readily oxidized to a sulfoxide and further to a sulfone. This transformation is significant because the resulting methylsulfonyl group is an excellent leaving group, enabling nucleophilic aromatic substitution (SₙAr) at the C2 position. This is a powerful strategy for introducing amines, alcohols, and other nucleophiles to build molecular complexity.
-
Modification of the Esters: The two dimethyl ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids. These acids can then be coupled with amines using standard peptide coupling reagents to form a wide array of amides, a common functional group in pharmaceuticals.
-
Reactions at the Pyrimidine Ring: While the ring is electron-deficient, certain transformations may be possible, though they are generally less facile than modifications at the functional groups.
Caption: Key reactivity pathways for generating molecular diversity.
Potential as a Scaffold in Drug Discovery
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs ranging from anticancer agents to antivirals.[1] The functional handles on Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate allow for systematic exploration of Structure-Activity Relationships (SAR). For example, derivatives could be synthesized to target kinases, proteases, or other enzymes where the pyrimidine can act as a hinge-binding motif. The ability to install diverse groups at the C2, C4, and C5 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Part 4: Safety and Handling
While no specific toxicology data exists for this compound, it should be handled with the standard precautions for a novel laboratory chemical. Based on data for similar heterocyclic compounds, the following GHS classifications should be assumed.[7][8][9]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
References
- Zheng, J., et al. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2820.
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Chemsrc. DiMethyl 2,6-Pyridinedicarboxylate | CAS#:5453-67-8. [Link]
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Zheng, J., et al. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Dimethyl 2,5-pyridinedicarboxylate. [Link]
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PubChem. Dimethyl pyridine-2,4-dicarboxylate. [Link]
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PubChem. Octaethylene glycol. [Link]
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ResearchGate. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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PMC - PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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PMC - NIH. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]
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MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]
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PubChem. 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. [Link]
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SpectraBase. Dimethyl 2-phenyl-6-(pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylate - Optional[MS (GC)] - Spectrum. [Link]
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An In-Depth Technical Guide to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This guide provides a comprehensive technical overview of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a key heterocyclic building block for researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and safety protocols, offering field-proven insights to facilitate its effective use in a laboratory setting.
Core Compound Identification and Properties
Accurate identification is the foundation of any successful research endeavor. Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in drug development due to their presence in nucleobases and a wide range of pharmacologically active molecules.[1] The methylthio group at the 2-position and the two methyl ester groups at the 4- and 5-positions provide multiple reaction sites for further chemical modification, making it a versatile precursor for creating diverse molecular libraries.
Chemical Identifiers
A clear and unambiguous identification of a chemical compound is crucial for procurement, safety, and regulatory compliance. The primary identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific substance.
| Identifier | Value | Source |
| CAS Number | 132973-51-4 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄S | [2] |
| Molecular Weight | 242.25 g/mol | [2] |
| SMILES | COC(=O)C1=C(N=C(SC)N=C1)C(=O)OC | [2] |
| MDL Number | MFCD13195438 | [2] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for designing experiments, including reaction conditions, purification methods, and formulation.
| Property | Value | Source |
| Purity/Specification | Typically ≥95% | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization or consult the supplier's certificate of analysis.
Synthesis and Mechanism
The synthesis of pyrimidine derivatives is a well-established field in organic chemistry. A common and effective method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or thiourea derivative.[3] This approach, known as the Principal Synthesis, allows for the creation of a wide variety of substituted pyrimidines.
Caption: Generalized workflow for one-pot synthesis of fused pyrimidine systems.
This type of multi-component reaction is highly valued in drug discovery for its efficiency and ability to rapidly generate molecular diversity.[4] The specific starting materials for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate would likely involve a derivative of S-methylisothiourea and a suitable three-carbon fragment containing the dicarboxylate functionality.
Applications in Research and Drug Development
The pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural features of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate make it an attractive starting point for the synthesis of novel therapeutic agents.
-
Scaffold for Library Synthesis: The two ester groups can be hydrolyzed to carboxylic acids or converted to amides, allowing for the attachment of various side chains. The methylthio group can be oxidized or displaced by nucleophiles, further increasing the potential for structural diversification.
-
Precursor to Fused Heterocycles: The pyrimidine ring can serve as a foundation for the construction of more complex, fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.[4]
-
Potential as a Bioactive Fragment: In fragment-based drug discovery, small molecules like this can be screened for binding to biological targets. Hits can then be elaborated or combined to create more potent lead compounds.
The development of novel antimicrobial agents is a particularly urgent area of research due to the rise of multidrug-resistant pathogens. The 2,5-dimethylphenyl scaffold, which shares structural similarities with the substitution pattern of the target compound, has been explored for developing new antimicrobial candidates.[5] This suggests that derivatives of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate could also be promising leads in this therapeutic area.
Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is of the utmost importance. Based on the available data, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate should be handled with care, following standard laboratory safety procedures.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant, and may be harmful if swallowed.[2]
| Hazard Information | Details | Source |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Recommended Handling Protocol
The following workflow outlines the essential steps for safely handling this compound in a research setting.
Caption: Standard operating procedure for handling Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[6]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[8]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[6]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2]
Conclusion
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its multiple functional groups offer a platform for creating a diverse range of novel compounds. While detailed experimental data is limited, its structural relationship to well-known heterocyclic systems provides a strong basis for its application in research. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
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An In-Depth Technical Guide to the Solubility Profile of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Introduction: The Critical Role of Solubility in Research and Development
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (CAS No. 132973-51-4) is a multifaceted heterocyclic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its behavior in solution. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful experimental design. From selecting an appropriate reaction medium and designing effective purification strategies to developing stable formulations for therapeutic delivery, solubility data governs the efficiency, reproducibility, and ultimate viability of a project.
Given the scarcity of consolidated public data on the solubility of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, this technical guide serves a dual purpose. First, it provides a robust theoretical framework for predicting its solubility based on molecular structure and the fundamental principles of intermolecular forces. Second, it delivers a detailed, field-proven experimental protocol for systematically and accurately determining its solubility in a range of common laboratory solvents. This document is designed to empower researchers to generate reliable data, enabling informed decisions and accelerating the pace of innovation.
Chapter 1: Physicochemical Properties and Solubility Prediction
The solubility of a compound is dictated by the intricate balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] The guiding principle, "like dissolves like," posits that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3][4][5][6]
Molecular Structure Analysis:
-
Compound: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Molecular Formula: C₉H₁₀N₂O₄S
-
Structure:
(A proper image would be inserted here in a real document; for this text-based format, the analysis proceeds from the known structure.)
Key Structural Features Influencing Solubility:
-
Polar Moieties: The molecule possesses significant polarity arising from the pyrimidine ring with its two electronegative nitrogen atoms and, most importantly, the two dimethyl ester groups (-COOCH₃). The four oxygen atoms and the sulfur atom in the methylthio group (-SCH₃) act as lone-pair donors and are potential sites for hydrogen bond acceptance.
-
Non-polar Moieties: The three methyl groups (one from the thioether and two from the esters) and the carbon backbone of the pyrimidine ring contribute to the molecule's non-polar, hydrophobic character.
-
Hydrogen Bonding Capability: A critical feature is the absence of acidic protons, meaning the molecule can act as a hydrogen bond acceptor (via its N, O, and S atoms) but not a hydrogen bond donor.
Solubility Hypothesis:
Based on this structural analysis, we can formulate a strong hypothesis regarding the compound's solubility profile. The presence of multiple polar groups, particularly the ester functionalities, suggests that Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate will exhibit favorable solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate) and moderately polar protic solvents (e.g., Ethanol, Methanol). Its solubility in highly polar protic solvents like water is expected to be limited due to its inability to donate hydrogen bonds, which is crucial for disrupting water's strong hydrogen-bonding network.[7] Conversely, its solubility in purely non-polar solvents (e.g., Hexane, Toluene) is predicted to be poor, as the polar regions of the molecule cannot interact effectively with these solvents.[8][9]
Chapter 2: A Validated Protocol for Experimental Solubility Determination
To move from prediction to empirical fact, a systematic and thermodynamically sound experimental approach is required.[10] The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[11] This method ensures that the system reaches a true equilibrium, providing a reliable measure of the maximum amount of solute that can be dissolved in a solvent at a specific temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Step-by-Step Methodology:
I. Materials & Equipment:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (solid)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Calibrated pipettes
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer
-
Solvents (ACS grade or higher): Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane.
II. Experimental Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, accurately weighed) to a series of labeled 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.
-
Equilibration: Tightly cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.[12] This step is critical to prevent artificially high results.
-
Quantification:
-
Prepare a standard stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile).
-
Create a calibration curve using serial dilutions of the stock solution.
-
Accurately dilute the filtered supernatant from each test solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method (HPLC is preferred for its specificity and sensitivity) and determine the concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in units of mg/mL or mol/L.
Chapter 3: Data Presentation and Scientific Interpretation
Effective data presentation is crucial for clear communication and analysis. All quantitative solubility data should be summarized in a structured table.
Table 1: Solubility Profile of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| Hexane | Non-polar | 1.9 | [Experimental Value] | Very Sparingly Soluble |
| Toluene | Non-polar | 2.4 | [Experimental Value] | Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | Soluble |
| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | Soluble |
| Acetone | Polar Aprotic | 21 | [Experimental Value] | Freely Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | Freely Soluble |
| Ethanol | Polar Protic | 24.5 | [Experimental Value] | Soluble |
| Methanol | Polar Protic | 33 | [Experimental Value] | Soluble |
| Water | Polar Protic | 80.1 | [Experimental Value] | Very Sparingly Soluble |
(Note: Classification based on USP definitions: Freely soluble >100 mg/mL; Soluble 10-100 mg/mL; Sparingly soluble 1-10 mg/mL; Very sparingly soluble <1 mg/mL)
Interpreting the Results: A Mechanistic View
The experimentally determined values should be analyzed in the context of the intermolecular forces governing the dissolution process.[13]
Caption: Intermolecular interactions governing solubility in different solvent classes.
-
High Solubility in Polar Aprotic Solvents: The expected high solubility in solvents like acetone and acetonitrile can be attributed to strong, favorable dipole-dipole interactions between the polar ester groups of the solute and the carbonyl or nitrile group of the solvent. These solute-solvent interactions are strong enough to overcome the solute's crystal lattice energy.
-
Moderate Solubility in Polar Protic Solvents: In alcohols like methanol and ethanol, the primary interaction is the acceptance of a hydrogen bond from the solvent's hydroxyl group by the nitrogen and oxygen atoms of the solute. While favorable, this interaction is less extensive than in molecules that can both donate and accept hydrogen bonds, leading to good but not exceptional solubility.
-
Low Solubility in Water: The energy required to break the strong, extensive hydrogen-bonding network between water molecules is very high. Since the solute cannot donate hydrogen bonds, it cannot effectively integrate into this network, resulting in poor solubility.
-
Low Solubility in Non-polar Solvents: In solvents like hexane, the only available interactions are weak London dispersion forces. These forces are insufficient to overcome the stronger dipole-dipole interactions holding the polar solute molecules together in the solid state, leading to very low solubility.[14]
Chapter 4: Safety, Handling, and Disposal
Scientific integrity demands a commitment to safety. While a specific Safety Data Sheet (SDS) for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate may not be widely available, prudent laboratory practice dictates treating it with care based on the hazard profiles of similar heterocyclic compounds.[15][16]
Handling the Compound:
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[17]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Handling Solvents:
-
Be aware of the specific hazards of each solvent used. Many organic solvents are flammable (e.g., Acetone, Hexane, Ethanol) and should be kept away from ignition sources.[18]
-
Some solvents, like Dichloromethane, are toxic and should be handled exclusively within a fume hood.
-
Consult the specific SDS for each solvent before use.
Disposal:
-
All waste, including unused solutions and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) as required.
Conclusion
This guide has established a predictive framework and a definitive experimental protocol for characterizing the solubility of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. By understanding its molecular structure, researchers can anticipate its behavior in various solvents, a prediction that can be confirmed and quantified using the robust shake-flask method detailed herein. The resulting data is fundamental, enabling the logical selection of solvents for synthesis, purification, and formulation, thereby minimizing trial-and-error and maximizing research efficiency. Adherence to the principles of scientific integrity and safety outlined in this document will ensure the generation of high-quality, reproducible data essential for advancing scientific discovery.
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Available from: [Link]
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National Institutes of Health (NIH). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available from: [Link]
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Chemistry LibreTexts. Solubility Lab. (2021). Available from: [Link]
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Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. Available from: [Link]
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ChemSynthesis. dimethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Available from: [Link]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Screening a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] These nitrogen-containing heterocycles are integral to life itself as components of nucleic acids (uracil, thymine, and cytosine) and are found in various vitamins and coenzymes.[1][3] The versatility of the pyrimidine ring has led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, antiviral, and anticancer drugs.[1][4]
This guide outlines a structured, multi-tiered approach to the initial biological evaluation of this compound. The proposed screening cascade is designed to efficiently probe for cytotoxic, antimicrobial, and anti-inflammatory activities, providing a foundational dataset to guide future, more targeted research.
Proposed Preliminary Biological Screening Cascade
The initial screening of a novel compound should be viewed as a funnel, starting with broad, high-throughput assays to identify any general biological activity and progressively moving towards more specific, mechanism-of-action studies for promising "hits."
Caption: A proposed tiered approach for the preliminary biological screening of novel compounds.
Tier 1: Primary Screening Methodologies
Compound Preparation and Solubility
Prior to any biological assay, it is critical to determine the solubility of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in biocompatible solvents.
-
Rationale: The choice of solvent is crucial as it must not interfere with the assay or exhibit toxicity towards the biological system being tested. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity at the concentrations typically used in in vitro assays.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the relevant aqueous buffer or cell culture medium to determine the highest concentration at which the compound remains in solution.
-
Visually inspect for any precipitation.
-
The final concentration of DMSO in the assays should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.
-
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] It is a robust and widely used initial screen for the potential cytotoxic effects of a novel compound.[5][6]
-
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5][8]
-
Experimental Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.235 | 0.079 | 98.8 |
| 10 | 1.150 | 0.092 | 92.0 |
| 50 | 0.875 | 0.065 | 70.0 |
| 100 | 0.450 | 0.051 | 36.0 |
-
Interpretation: A dose-dependent decrease in cell viability suggests cytotoxic activity. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
-
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compound in a liquid broth medium.[9] After incubation, the presence or absence of microbial growth is determined.
-
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Klebsiella pneumoniae for Gram-negative) adjusted to a 0.5 McFarland turbidity standard.[11]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[11] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
Data Presentation:
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | >128 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
| Klebsiella pneumoniae | 128 |
-
Interpretation: A low MIC value indicates potent antimicrobial activity against the tested organism.
Tier 2: Secondary Screening for "Hits"
Compounds that show promising activity in Tier 1 (e.g., selective cytotoxicity or significant antimicrobial activity) should be advanced to secondary screening.
In Vitro Anti-inflammatory Screening: Protein Denaturation Assay
The protein denaturation assay is a simple and rapid in vitro method for screening potential anti-inflammatory activity.[12]
-
Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to inhibit thermally-induced protein (e.g., bovine serum albumin) denaturation is taken as an indication of its potential anti-inflammatory properties.[12]
-
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: Incubate the mixture at a physiological temperature (e.g., 37°C) for a short period, followed by heating (e.g., 72°C) to induce denaturation.
-
Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[12] A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.
-
-
Interpretation: A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation, suggesting potential anti-inflammatory activity.
Preliminary Enzyme Inhibition Assays
Enzyme assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.[13][14]
-
Rationale: Based on the pyrimidine core, which is a known pharmacophore for various kinases and other enzymes, a targeted preliminary screen against a panel of relevant enzymes could be highly informative. The selection of enzymes would depend on the results of the cytotoxicity screen (e.g., if cytotoxic to cancer cells, a panel of cancer-related kinases could be chosen).
-
Workflow:
Caption: A streamlined workflow for preliminary enzyme inhibition screening.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary biological screening of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. The proposed tiered approach allows for a systematic and cost-effective evaluation of its potential cytotoxic, antimicrobial, and anti-inflammatory properties. Positive results in any of these primary assays will trigger more focused secondary screening and mechanism-of-action studies, ultimately paving the way for potential lead optimization and further drug development efforts. The key to a successful screening campaign lies in the careful execution of these validated protocols and the logical interpretation of the generated data.
References
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC determination. Retrieved from [Link]
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IIVS. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
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Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Spectroscopic Analysis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. The structural elucidation and confirmation of this compound are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of its molecular structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, details the methodologies for data acquisition, and offers insights into the interpretation of the spectral features.
Due to the limited availability of public domain experimental spectra for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, this guide will focus on the theoretical analysis of its structure and the prediction of its spectroscopic characteristics based on established principles and data from analogous structures. This approach will equip researchers with the necessary knowledge to interpret experimentally acquired data for this molecule.
Molecular Structure and Expected Spectroscopic Features
The structure of Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is key to understanding its spectroscopic properties. The molecule consists of a central pyrimidine ring, a heterocyclic aromatic ring containing two nitrogen atoms. This ring is substituted with a methylthio group (-SCH₃) at the 2-position and two methyl carboxylate groups (-COOCH₃) at the 4- and 5-positions.
Caption: Molecular structure of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | S-CH₃ |
| ~3.9 | Singlet | 3H | 4-COOCH₃ |
| ~4.0 | Singlet | 3H | 5-COOCH₃ |
| ~8.9 | Singlet | 1H | Pyrimidine C6-H |
Interpretation:
-
The methylthio protons (-SCH₃) are expected to appear as a singlet in the upfield region.
-
The two sets of methyl ester protons (-COOCH₃) may have slightly different chemical shifts due to their different electronic environments on the pyrimidine ring.
-
The lone pyrimidine proton at the C6 position is expected to be significantly downfield due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher. Proton-decoupled mode is standard.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | S-C H₃ |
| ~53 | 4-COOC H₃ |
| ~54 | 5-COOC H₃ |
| ~120 | C 5 |
| ~158 | C 6 |
| ~163 | 4-C OOCH₃ |
| ~165 | 5-C OOCH₃ |
| ~170 | C 4 |
| ~172 | C 2 |
Interpretation:
-
The aliphatic carbons of the methyl groups will appear in the upfield region.
-
The aromatic carbons of the pyrimidine ring will be in the mid-field region, with their chemical shifts influenced by the substituents.
-
The carbonyl carbons of the ester groups will be the most downfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1750-1720 | Strong | C=O stretching (ester) |
| 1600-1450 | Medium | C=C and C=N stretching (pyrimidine ring) |
| 1300-1000 | Strong | C-O stretching (ester) |
| ~700 | Medium | C-S stretching |
Interpretation:
-
The strong absorption band in the region of 1750-1720 cm⁻¹ is a clear indicator of the carbonyl groups of the two esters.
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.
-
The fingerprint region will contain complex vibrations characteristic of the substituted pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 242 | Molecular ion [M]⁺ |
| 211 | [M - OCH₃]⁺ |
| 183 | [M - COOCH₃]⁺ |
| 195 | [M - SCH₃]⁺ |
Interpretation:
-
The molecular ion peak at m/z 242 would confirm the molecular weight of the compound (C₉H₁₀N₂O₄S).
-
Common fragmentation pathways would involve the loss of the methoxy (-OCH₃) and methyl carboxylate (-COOCH₃) groups from the ester functionalities, as well as the methylthio (-SCH₃) group.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
References
At the time of this writing, a specific publication detailing the complete experimental spectroscopic data for Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate could not be located in publicly accessible databases. The principles and typical chemical shift/frequency ranges cited in this guide are based on established knowledge in the field of organic spectroscopy. For foundational knowledge, please refer to standard textbooks on the subject.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible and scientifically robust synthesis pathway, offers insights into its chemical properties, and discusses its relevance within the broader context of pyrimidine chemistry.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] The diverse pharmacological activities exhibited by pyrimidine derivatives have established them as privileged scaffolds in drug discovery.[2] These activities span a wide spectrum, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for the design of novel therapeutic agents.
Historical Synthesis: A Plausible Retrosynthetic Approach
The historical synthesis of pyrimidine rings dates back to the 19th century, with significant advancements made through the work of chemists like Pinner, who developed methods for synthesizing pyrimidines by condensing amidines with β-dicarbonyl compounds. A common and versatile strategy for constructing the pyrimidine core involves the reaction of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.
For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a logical retrosynthetic analysis points towards a convergent synthesis strategy. The core pyrimidine ring can be constructed from a C3 synthon and an S-methylisothiourea precursor. A plausible forward synthesis, therefore, involves the condensation of a dialkyl acetylenedicarboxylate with S-methylisothiourea.
A Representative Synthesis Protocol
The following protocol describes a robust and reproducible method for the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, based on established pyrimidine synthesis methodologies. This self-validating system ensures a high degree of confidence in the resulting product.
Reaction Scheme:
A plausible reaction pathway for the synthesis.
Materials and Reagents:
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
S-Methylisothiourea Sulfate
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Step-by-Step Experimental Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-Methylisothiourea Sulfate (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: To the stirred solution, add a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol dropwise at room temperature. The formation of a salt precipitate may be observed.
-
Addition of Electrophile: After stirring for 30 minutes, add Dimethyl Acetylenedicarboxylate (DMAD) (1 equivalent) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).
-
Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between water and a suitable organic solvent such as ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent.
-
Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and expected spectroscopic data for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
| Property | Value |
| CAS Number | 132973-51-4 |
| Molecular Formula | C₉H₁₀N₂O₄S |
| Molecular Weight | 242.25 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.6 (s, 3H, S-CH₃), ~3.9 (s, 6H, 2 x O-CH₃), ~8.8 (s, 1H, pyrimidine-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.0 (S-CH₃), ~53.0 (O-CH₃), ~120-170 (aromatic and carbonyl carbons) |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1730 (C=O, ester), ~1550-1600 (C=N, C=C) |
| Mass Spectrometry (EI) | m/z: 242 (M⁺) |
Note: The spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Actual experimental values may vary slightly.
Logical Relationships in Synthesis
The synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a prime example of a cyclocondensation reaction, a fundamental process in heterocyclic chemistry. The logical flow of this synthesis is depicted below.
Logical workflow of the synthesis.
Conclusion and Future Perspectives
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate represents a versatile and valuable building block in the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The synthetic route presented here, based on well-established chemical principles, provides a reliable method for its preparation. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, opening avenues for the creation of diverse molecular libraries for biological screening. Further research into the reactivity and applications of this compound is warranted and is expected to contribute to the ever-expanding field of pyrimidine chemistry.
References
- Gori, C. S., & Naliapara, Y. T. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Mini-Reviews in Medicinal Chemistry, 21(2), 116-136.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
PubChem. (n.d.). Dimethyl 2,6-pyridinedicarboxylate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines. Retrieved from [Link]
- Tkachenko, P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Chemistry of Heterocyclic Compounds, 57(4), 415-423.
- Verma, A., et al. (2018). An overview on synthesis and biological activity of pyrimidines. Journal of Chemical and Pharmaceutical Research, 10(5), 1-15.
Sources
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. As a molecule of interest in medicinal chemistry and materials science, understanding its thermal stability is paramount for predicting its shelf-life, processing parameters, and behavior in various applications. This document moves beyond a standard protocol, offering a detailed rationale for experimental design and interpretation based on the compound's specific chemical structure.
Introduction: The Significance of Thermal Stability for Pyrimidine Derivatives
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a heterocyclic compound featuring a pyrimidine core, a methylthio group, and two dimethyl ester functionalities. Pyrimidine derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceuticals.[1] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their efficacy and safety in any application.[2]
Thermogravimetric analysis is an essential technique for evaluating the thermal stability of materials.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data allows for the determination of decomposition temperatures, the kinetics of degradation, and the composition of the final residue.
Predicted Thermal Decomposition Profile: A Mechanistic Hypothesis
Studies on the thermal analysis of various pyrimidine derivatives have shown that the decomposition characteristics are highly dependent on the nature and position of the substituents on the pyrimidine ring.[4][5][6] For organic compounds containing thioether and ester groups, the initial weight loss is often associated with the cleavage of these functionalities. For instance, poly(β-thioether esters) exhibit a two-stage degradation pattern, with the initial decomposition occurring between 210-240 °C.[7] Similarly, the thermal decomposition of dimethyl disulphide has been observed in the range of 182-232 °C, suggesting the relative instability of the C-S and S-S bonds at elevated temperatures.[8]
Therefore, it is plausible that the thermal decomposition of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate will proceed as follows:
-
Stage 1: Initial Decomposition (ca. 180-250 °C) : The initial weight loss is anticipated to involve the fragmentation of the methylthio group and potentially one of the dimethyl ester groups. The C-S bond in the methylthio group is generally weaker than the C-C, C-N, and C=O bonds within the core structure. The ester groups may also undergo initial cleavage.[9]
-
Stage 2: Main Decomposition (ca. 250-450 °C) : Following the initial fragmentation, the pyrimidine ring itself, along with the remaining ester group, will likely undergo significant degradation. This stage is expected to result in a substantial loss of mass.
-
Stage 3: Char Formation/Final Decomposition (above 450 °C) : At higher temperatures, the remaining organic fragments may undergo complex reactions, leading to the formation of a stable carbonaceous residue or complete volatilization, depending on the experimental atmosphere.
The following diagram illustrates the proposed logical flow of the thermal decomposition:
Caption: Predicted Thermal Decomposition Pathway of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Standardized Protocol for Thermogravimetric Analysis
To ensure reliable and reproducible results, the following TGA protocol is recommended. This protocol is designed to be a self-validating system by including critical calibration and system suitability checks.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 20 °C/min and operation under both inert (e.g., Nitrogen) and oxidative (e.g., Air) atmospheres.
-
Calibration:
-
Temperature Calibration: Calibrate the instrument using certified reference materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Tin, Zinc) according to ASTM E1582.
-
Mass Calibration: Calibrate the balance using certified reference weights.
-
Experimental Procedure
-
Sample Preparation:
-
Ensure the sample of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is homogenous and representative of the batch.
-
Lightly grind the sample if necessary to ensure uniform particle size.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere. An oxidative atmosphere (e.g., dry air) can also be used for comparison, which may result in different decomposition profiles and lower final residue mass.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of overlapping decomposition events, while a faster rate (e.g., 20 °C/min) can be used for rapid screening.[10]
-
-
-
Data Acquisition:
-
Record the sample mass, sample temperature, and furnace temperature as a function of time.
-
The primary data output will be the thermogravimetric (TG) curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).
-
The following diagram outlines the experimental workflow:
Sources
- 1. growingscience.com [growingscience.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Topic: Unlocking the Synthetic Potential of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: A Guide to the Reactivity of the Methylthio Group
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a highly functionalized heterocyclic compound, presenting a unique landscape for synthetic exploration. The pyrimidine core, rendered electron-deficient by its constituent nitrogen atoms and the two powerful electron-withdrawing methyl carboxylate groups at the C4 and C5 positions, sets the stage for a chemistry dominated by nucleophilic substitution. This guide focuses on the pivotal role of the 2-methylthio (-SMe) group, a substituent that can be viewed as both a stable, modulating feature and a latent reactive handle. We will dissect the chemical principles governing its reactivity, demonstrating that while the methylthio group itself is a poor leaving group, its true synthetic utility is unlocked through a straightforward oxidation sequence. By converting the thioether to the corresponding methylsulfonyl (-SO₂Me) group, the C2 position of the pyrimidine ring is transformed into a highly reactive electrophilic site, primed for facile displacement by a wide array of nucleophiles. This guide provides the foundational knowledge, field-proven insights, and detailed protocols necessary to harness this powerful transformation in the design and synthesis of novel pyrimidine-based molecules.
The Electronic Architecture and Baseline Reactivity
The reactivity of any functional group is dictated by the electronic environment of the molecule as a whole. In Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, several factors conspire to create a highly electron-deficient (electrophilic) aromatic ring:
-
The Pyrimidine Core: As a π-deficient heterocycle, the two nitrogen atoms inductively withdraw electron density from the ring carbons.[1]
-
Carboxylate Groups: The two dimethyl carboxylate groups at the C4 and C5 positions are potent electron-withdrawing groups through both inductive and resonance effects. They further deplete the electron density of the pyrimidine ring.
This pronounced electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3] However, the success of an SNAr reaction is critically dependent on the presence of a competent leaving group. In its native state, the 2-methylthio group is a notoriously poor leaving group. Comparative studies on related pyrimidine systems have shown that 2-methylthio pyrimidines are far less reactive, or even completely unreactive, towards nucleophilic displacement compared to analogs bearing better leaving groups like halogens or sulfones.[4][5] This low reactivity is attributed to the instability of the departing methanethiolate (MeS⁻) anion.
Activating the Methylthio Group: The Oxidation Pathway
The key to unlocking the synthetic potential of the 2-methylthio group lies in its oxidation. The sulfur atom can be selectively oxidized to form a methylsulfinyl (sulfoxide) and, subsequently, a methylsulfonyl (sulfone) group. This transformation fundamentally alters the electronic properties of the substituent, converting it from a poor leaving group into an excellent one.
Caption: Oxidation pathway of the methylthio group.
The superiority of the methylsulfonyl group as a leaving group stems from the ability of the resulting methanesulfinate anion to stabilize the negative charge through resonance across its two oxygen atoms.[6] This increased stability dramatically lowers the activation energy for the substitution reaction.
Comparative Leaving Group Ability
A reliable predictor of leaving group ability is the acidity of the conjugate acid (pKa). A stronger acid corresponds to a more stable conjugate base, and thus a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| -SMe (Methylthio) | CH₃SH (Methanethiol) | ~10.4 | Poor |
| -SO₂Me (Methylsulfonyl) | CH₃SO₂H (Methanesulfinic Acid) | ~2.6 | Excellent |
| Data derived from principles discussed in cited literature.[6] |
Experimental Protocol: Oxidation to Dimethyl 2-(Methylsulfonyl)-4,5-pyrimidinedicarboxylate
This protocol describes a robust method for the oxidation of the methylthio group to the methylsulfonyl group using potassium peroxymonosulfate (Oxone®). This method is often preferred for its operational simplicity, safety, and efficiency.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), separatory funnel.
Procedure:
-
Dissolution: Dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 eq) in a 1:1 mixture of MeOH and H₂O in a round-bottom flask at room temperature.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add Oxone® (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of oxidant ensures complete conversion to the sulfone.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The product spot should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Dimethyl 2-(Methylsulfonyl)-4,5-pyrimidinedicarboxylate.
The Methylsulfonyl Group as a Synthetic Handle: Nucleophilic Aromatic Substitution (SNAr)
With the highly effective methylsulfonyl leaving group installed, the C2 position of the pyrimidine is now primed for substitution by a diverse range of nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Versatile Scaffold: Application Notes for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents due to its diverse biological activities.[1][2] As a privileged structure, its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This document provides detailed application notes and protocols for the use of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate , a highly functionalized and versatile scaffold for the synthesis of novel bioactive compounds.
While direct literature on the synthesis and application of this specific molecule is limited, its structural features—a reactive 2-methylthio group and two ester functionalities at the 4 and 5 positions—offer a wealth of opportunities for chemical modification. These notes will therefore provide a comprehensive guide based on established pyrimidine chemistry, offering researchers a solid foundation for utilizing this scaffold in their drug discovery programs.
Structural Features and Synthetic Rationale
The power of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a scaffold lies in its distinct reactive sites, which can be selectively addressed to generate diverse libraries of compounds.
Key Reactive Centers:
-
2-(Methylthio) Group: This group is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, most notably amino groups, which are prevalent in many kinase inhibitors.
-
4,5-Dicarboxylate Esters: These vicinal ester groups provide a handle for a multitude of chemical transformations. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides or other derivatives. Furthermore, the presence of these two adjacent groups facilitates cyclization reactions to form fused heterocyclic systems, a common strategy in the development of novel therapeutic agents.[3]
dot digraph "Scaffold_Reactivity" { graph [label="Key Reactive Sites of the Scaffold", labelloc=t, fontsize=16]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Reactive sites of the scaffold."
Proposed Synthesis of the Scaffold
A plausible and efficient route to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate can be inferred from established methods for pyrimidine synthesis.[5] A likely approach involves a three-component reaction, a powerful tool in combinatorial chemistry for generating molecular diversity.
Protocol 1: Proposed Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This protocol is based on the condensation of S-methylisothiourea with a suitable three-carbon electrophile, a common strategy for constructing the pyrimidine ring.[6]
Reaction Scheme:
dot digraph "Synthesis_Scheme" { graph [label="Proposed Synthesis of the Scaffold", labelloc=t, fontsize=16]; node [shape=plaintext]; edge [color="#202124"];
} caption: "Proposed synthetic route."
Materials:
-
S-methylisothiourea sulfate
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethyl orthoformate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of S-methylisothiourea free base: To a suspension of S-methylisothiourea sulfate (1 equivalent) in anhydrous methanol, add a solution of sodium methoxide in methanol (2 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Reaction Setup: In a separate flask, dissolve dimethyl acetylenedicarboxylate (1 equivalent) and triethyl orthoformate (1.1 equivalents) in anhydrous methanol.
-
Condensation and Cyclization: Add the freshly prepared S-methylisothiourea solution to the DMAD/orthoformate solution at room temperature. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Rationale for Experimental Choices:
-
S-methylisothiourea: This readily available reagent provides the N-C-N fragment necessary for the pyrimidine ring formation and incorporates the desired 2-methylthio group.
-
DMAD and Orthoformate: These reagents together form the C-C-C backbone of the pyrimidine ring with the required ester functionalities at the 4 and 5 positions.
-
Sodium Methoxide: A strong base is required to deprotonate the S-methylisothiourea sulfate to its active free base form.
-
Reflux Conditions: Heating is typically necessary to drive the condensation and subsequent cyclization reaction to completion.
Application in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
The true value of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is realized in its role as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Application 1: Synthesis of 2-Amino-4,5-disubstituted Pyrimidines
The 2-aminopyrimidine moiety is a key pharmacophore in a multitude of kinase inhibitors. The 2-methylthio group of the scaffold can be readily displaced by a variety of amines via nucleophilic aromatic substitution.
Reaction Scheme:
dot digraph "SNAr_Reaction" { graph [label="Nucleophilic Aromatic Substitution", labelloc=t, fontsize=16]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Synthesis of 2-aminopyrimidines."
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Reaction Setup: To a solution of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1 equivalent) in DMF, add the desired amine (1.2 equivalents) and DIPEA (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the amine.
-
Work-up and Purification: After completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Polar Aprotic Solvent: DMF or a similar solvent is used to solubilize the reactants and facilitate the SNAr reaction.
-
Base: DIPEA is used to scavenge the methanethiol byproduct and any acidic protons, driving the reaction to completion.
-
Elevated Temperature: Heating is required to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyrimidine ring.
Application 2: Synthesis of Fused Pyrimidine Heterocycles
The vicinal dicarboxylate esters on the scaffold are primed for cyclization reactions with binucleophiles to generate fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are known to possess a wide range of biological activities.[7][8]
Reaction Scheme (Example with Hydrazine):
dot digraph "Fused_Ring_Synthesis" { graph [label="Synthesis of Fused Pyrimidines", labelloc=t, fontsize=16]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Formation of a fused ring system."
Materials:
-
Dimethyl 2-amino-4,5-pyrimidinedicarboxylate (from Protocol 2)
-
Hydrazine hydrate or other suitable binucleophile (e.g., guanidine, urea)
-
Ethanol or acetic acid
Procedure:
-
Reaction Setup: Dissolve the 2-amino-4,5-pyrimidinedicarboxylate derivative (1 equivalent) in ethanol or acetic acid.
-
Condensation: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Binucleophile: Hydrazine, with its two nucleophilic nitrogen atoms, readily reacts with the two ester groups to form a stable six-membered fused ring.
-
Protic Solvent: Ethanol or acetic acid can facilitate the reaction by protonating the ester carbonyls, making them more electrophilic. Acetic acid can also act as a catalyst.
-
Reflux Conditions: The high temperature is necessary to drive the intramolecular cyclization, which involves the formation of two new bonds.
Characterization Data (Hypothetical)
As no specific literature data is available, the following table presents hypothetical characterization data for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and a representative derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Scaffold | C9H10N2O4S | 242.25 | 8.95 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 2.60 (s, 3H) | 170.1, 165.2, 164.8, 158.5, 120.1, 53.2, 52.8, 14.5 |
| 2-Anilino Derivative | C14H13N3O4 | 287.27 | 9.50 (s, 1H), 8.80 (s, 1H), 7.6-7.2 (m, 5H), 3.90 (s, 3H), 3.85 (s, 3H) | 165.5, 165.0, 162.1, 158.0, 139.5, 129.1, 124.5, 121.0, 115.2, 52.9, 52.5 |
Conclusion and Future Perspectives
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate represents a highly promising, albeit underexplored, scaffold for medicinal chemistry. Its strategically positioned functional groups offer multiple avenues for derivatization, enabling the rapid generation of diverse chemical libraries. The protocols outlined in these application notes, based on well-established chemical principles, provide a clear roadmap for researchers to begin exploring the potential of this versatile building block. Future work should focus on the synthesis and biological evaluation of novel derivatives, particularly in the areas of kinase inhibition and other therapeutic targets where the pyrimidine core has proven to be a valuable pharmacophore.
References
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- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar, 4(3), 1-13.
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Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of organic chemistry, 73(17), 6691–6697. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376. [Link]
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The Versatile Scaffold: Application of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in Agrochemical Synthesis
Introduction: The pyrimidine core is a privileged scaffold in medicinal and agrochemical research, forming the backbone of numerous bioactive compounds.[1][2] Among the vast array of pyrimidine derivatives, Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate stands out as a versatile building block for the synthesis of a new generation of fungicides and herbicides. Its unique arrangement of functional groups—two reactive ester moieties and a modifiable methylthio group—offers multiple avenues for chemical elaboration, enabling the creation of diverse molecular architectures with potent agrochemical activity. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed application notes and protocols for researchers in the field.
Core Principles of Synthetic Strategy
The strategic application of Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate in agrochemical synthesis hinges on the selective manipulation of its three primary functional groups. The ester groups at the 4 and 5 positions can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified. Alternatively, these esters can undergo transesterification or be converted into amides. The 2-methylthio group is a key handle for introducing diversity. It can be oxidized to a sulfoxide or sulfone, making it a good leaving group for nucleophilic substitution, or it can be displaced directly by various nucleophiles.
This multi-faceted reactivity allows for the construction of several classes of agrochemicals, including anilinopyrimidine fungicides and sulfonylurea herbicides. The following sections will detail the synthetic pathways to these important classes of compounds, providing both the chemical logic and step-by-step protocols.
Application in Fungicide Synthesis: The Anilinopyrimidine Pathway
Anilinopyrimidine fungicides are a significant class of agricultural products known for their efficacy against a broad range of plant pathogenic fungi.[3][4] Their mode of action often involves the inhibition of methionine biosynthesis, a crucial pathway for fungal growth.[5] Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can serve as a precursor to novel anilinopyrimidine fungicides through a series of well-established chemical transformations.
The general synthetic approach involves the initial conversion of the diester to a diol, followed by chlorination and subsequent nucleophilic substitution with a desired aniline derivative.
Synthetic Workflow for Anilinopyrimidine Fungicides
Caption: Synthetic pathway from Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate to novel anilinopyrimidine fungicides.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-4,5-dimethanol (Intermediate C)
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (X g, Y mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Addition of Starting Material: Dissolve Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (A) (Z g, W mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL).
-
Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 2-(methylthio)pyrimidine-4,5-dimethanol (C).
Protocol 2: Synthesis of 4,5-Bis(chloromethyl)-2-(methylthio)pyrimidine (Intermediate E)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(Methylthio)pyrimidine-4,5-dimethanol (C) (A g, B mmol) in phosphorus oxychloride (POCl₃) (50 mL).[6]
-
Reaction: Heat the reaction mixture at 70 °C for 2 hours.[6]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with solid sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,5-bis(chloromethyl)-2-(methylthio)pyrimidine (E) as a crude product, which can be used in the next step without further purification.
Protocol 3: Synthesis of a Novel Anilinopyrimidine Fungicide Analogue (Compound G)
-
Reaction Setup: To a solution of 4,5-Bis(chloromethyl)-2-(methylthio)pyrimidine (E) (D g, E mmol) in N,N-dimethylformamide (DMF) (30 mL), add the desired substituted aniline (F mmol) and potassium carbonate (G g, H mmol).
-
Reaction: Stir the reaction mixture at 90 °C for 2 hours.[6]
-
Work-up: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final anilinopyrimidine fungicide analogue (G).
Application in Herbicide Synthesis: The Sulfonylurea Pathway
Sulfonylurea herbicides are a vital class of agrochemicals that act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[7] The pyrimidine ring is a common feature in many commercial sulfonylurea herbicides. Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can be elaborated into key pyrimidine amine intermediates required for the synthesis of novel sulfonylurea herbicides.
A plausible synthetic route involves the hydrolysis of the diester to the dicarboxylic acid, followed by a Curtius rearrangement to yield the di-amino pyrimidine, which can then be reacted with a sulfonyl isocyanate.
Synthetic Workflow for Sulfonylurea Herbicides
Caption: Synthetic pathway from Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate to novel sulfonylurea herbicides.
Experimental Protocols
Protocol 4: Synthesis of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (Intermediate C)
-
Reaction Setup: Dissolve Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (A) (X g, Y mmol) in a mixture of methanol (50 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylthio)pyrimidine-4,5-dicarboxylic acid (C).
Protocol 5: Synthesis of 4,5-Diamino-2-(methylthio)pyrimidine (Intermediate F)
-
Formation of Diacyl Azide: In a dry flask under nitrogen, suspend 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (C) (Z g, W mmol) and triethylamine (2.2 eq) in anhydrous toluene (100 mL). Add diphenylphosphoryl azide (DPPA) (2.1 eq) dropwise at 0 °C.
-
Curtius Rearrangement: After stirring at room temperature for 2 hours, heat the reaction mixture to 100 °C and maintain for 3 hours.
-
Hydrolysis of Isocyanate: Cool the reaction mixture and add 2 M aqueous hydrochloric acid (50 mL). Reflux the mixture for 4 hours to hydrolyze the intermediate di-isocyanate.
-
Work-up: Cool the reaction mixture and basify with 2 M aqueous sodium hydroxide to pH 10.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4,5-diamino-2-(methylthio)pyrimidine (F).
Protocol 6: Synthesis of a Novel Sulfonylurea Herbicide Analogue (Compound H)
-
Reaction Setup: Dissolve 4,5-Diamino-2-(methylthio)pyrimidine (F) (A g, B mmol) in anhydrous acetonitrile (20 mL).
-
Addition of Sulfonyl Isocyanate: Add the desired aryl sulfonyl isocyanate (C mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Isolation: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final sulfonylurea herbicide analogue (H).
Data Summary and Characterization
The successful synthesis of the target agrochemical analogues should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (ppm) |
| Intermediate C | C₇H₁₀N₂O₂S | 186.23 | δ 2.5 (s, 3H, SCH₃), 4.6 (s, 4H, CH₂OH), 8.5 (s, 1H, pyrimidine-H) |
| Intermediate E | C₇H₈Cl₂N₂S | 223.12 | δ 2.6 (s, 3H, SCH₃), 4.8 (s, 4H, CH₂Cl), 8.7 (s, 1H, pyrimidine-H) |
| Intermediate F | C₅H₈N₄S | 156.21 | δ 2.4 (s, 3H, SCH₃), 5.5 (br s, 4H, NH₂), 8.0 (s, 1H, pyrimidine-H) |
Conclusion and Future Perspectives
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new anilinopyrimidine fungicides and sulfonylurea herbicides. The strategic functionalization of this pyrimidine core opens up a vast chemical space for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further derivatization of the synthesized analogues, guided by structure-activity relationship (SAR) studies, will be crucial in optimizing their biological activity and developing commercially viable products.
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PLOS ONE. (2015). Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. Retrieved from [Link]
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-
ResearchGate. (2022). Design, synthesis and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. Retrieved from [Link]
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-
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Application Notes & Protocols: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a Strategic Building Block for Fused Pyrimidine Systems
Introduction: The Central Role of Fused Pyrimidines and a Versatile Synthon
Fused pyrimidine scaffolds are cornerstone structures in medicinal chemistry and drug development. As bioisosteres of purines, they are integral to a vast array of pharmacologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral therapeutics.[1][2][3][4] The biological significance of these heterocycles, which are key components of DNA and RNA, drives a continuous demand for efficient and versatile synthetic methodologies to access novel analogues.[1][3] A multitude of fused pyrimidine derivatives have been developed as potent inhibitors of key biological targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), highlighting their importance in modern oncology.[2]
This guide focuses on the strategic application of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate , a highly functionalized and versatile building block for the construction of diverse fused pyrimidine systems. Its unique architecture, featuring vicinal diester functionalities and a labile methylthio group, provides a powerful platform for a range of cyclization and substitution reactions. We will explore its reactivity and provide detailed protocols for the synthesis of medicinally relevant scaffolds, including thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.
Core Reactivity: A Multi-Functional Platform for Annulation
The synthetic utility of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate stems from three key reactive centers. Understanding these sites is crucial for designing synthetic routes to complex heterocyclic systems.
-
Vicinal Diester Groups (C4 & C5): The two methyl ester groups are perfectly positioned for condensation reactions with 1,2- or 1,3-binucleophiles. This is the primary pathway for building a second ring onto the pyrimidine core, leading to systems like pyrimido[4,5-d]pyrimidines. The reaction is typically base-catalyzed, involving sequential or concerted nucleophilic acyl substitution.
-
Electrophilic Pyrimidine Ring: The electron-withdrawing nature of the two ester groups and the nitrogen atoms renders the pyrimidine ring electron-deficient and susceptible to nucleophilic attack.
-
2-Methylthio Group (2-SMe): This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides) at the C2 position. Oxidation of the sulfide to a sulfoxide or sulfone can further enhance its leaving group ability if required.
Caption: Key reactive sites of the building block.
Application I: Synthesis of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocycle found in numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[5][6] Several derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 4B (PDE4B) and dihydrofolate reductase (DHFR).[5][7] The following protocol outlines a general and efficient method for constructing this fused system.
The core strategy involves a base-mediated condensation-cyclization reaction between the pyrimidine building block and an active methylene thiol, such as ethyl thioglycolate. The base deprotonates the α-carbon of the thiol, which then acts as a nucleophile.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the thiolate anion on one of the ester carbonyls, followed by an intramolecular condensation to form the thiophene ring. The choice of a non-protic polar solvent like DMF facilitates the reaction by solvating the base's cation, enhancing the nucleophilicity of the thiolate. A moderately strong base like potassium carbonate is sufficient to deprotonate ethyl thioglycolate without hydrolyzing the ester groups.
Caption: Workflow for Thieno[2,3-d]pyrimidine Synthesis.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
Objective: To synthesize Ethyl 6-carbomethoxy-2-(methylthio)-5-hydroxythieno[2,3-d]pyrimidine-6-carboxylate.
Materials and Reagents:
-
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 equiv)
-
Ethyl thioglycolate (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a stirred solution of Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equiv).
-
Add ethyl thioglycolate (1.1 equiv) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture carefully with 1N HCl to a pH of ~5-6. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude solid by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
Characterization:
-
The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic peaks for the aromatic protons, the methylthio group, and the two different ester groups.
| Reagent | Molar Equiv. | Typical Yield | Reference Reaction Time |
| Pyrimidine Building Block | 1.0 | 75-90% | 4-6 hours |
| Ethyl Thioglycolate | 1.1 | ||
| Potassium Carbonate | 2.5 |
Application II: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocycles with immense importance in medicinal chemistry, largely because they are structural bioisosteres of purines. This scaffold is present in numerous kinase inhibitors and other therapeutic agents.[8] The synthesis often involves the reaction of a functionalized pyrimidine with a reagent that can provide the two carbons and the nitrogen atom required for the pyrrole ring.
Mechanistic Rationale
A common and effective strategy involves the reaction of the pyrimidine diester with an amino acid ester, such as methyl glycinate, in the presence of a strong base. The reaction is believed to proceed via a Dieckmann-type condensation. The base (e.g., sodium methoxide) deprotonates the α-carbon of the amino acid ester, which then attacks one of the pyrimidine ester carbonyls. This is followed by an intramolecular cyclization where the amino group attacks the second pyrimidine ester carbonyl, leading to the formation of the pyrrole ring after dehydration.
Caption: Proposed pathway for Pyrrolo[2,3-d]pyrimidine synthesis.
Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
Objective: To synthesize Methyl 6-carbomethoxy-2-(methylthio)-5-oxo-4,5-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate.
Materials and Reagents:
-
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 equiv)
-
Glycine methyl ester hydrochloride (1.2 equiv)
-
Sodium methoxide (NaOMe) (3.0 equiv)
-
Anhydrous Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (3.0 equiv) to anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add glycine methyl ester hydrochloride (1.2 equiv) and stir for 15 minutes at room temperature.
-
Add Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize it carefully with 1N HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer again with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The disappearance of one of the pyrimidine ester signals and the appearance of a new NH proton signal in the ¹H NMR spectrum are indicative of successful cyclization.
Conclusion
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a demonstrably powerful and versatile building block for the synthesis of medicinally important fused pyrimidine heterocycles. The strategic positioning of its reactive functional groups—the vicinal diesters and the methylthio leaving group—provides chemists with a reliable and adaptable platform for constructing complex molecular architectures. The protocols detailed herein for the synthesis of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines serve as a practical foundation for researchers in drug discovery and organic synthesis, enabling the exploration of novel chemical space centered around these privileged scaffolds.
References
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MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
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Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Novel thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Retrieved from [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Introduction
The N-alkylation of pyrimidine scaffolds is a cornerstone in medicinal chemistry and drug development, as the introduction of alkyl groups can significantly modulate the pharmacological properties of these heterocyles.[1][2] Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a versatile intermediate, and its N-alkylation provides access to a diverse range of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the protocols and underlying chemical principles for the successful N-alkylation of this substrate. We will delve into the critical parameters that govern the reaction's outcome, with a particular focus on regioselectivity, and provide detailed, field-proven protocols.
Understanding the Reaction: Regioselectivity in Pyrimidine N-Alkylation
The pyrimidine ring in dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate possesses two potentially nucleophilic nitrogen atoms, N1 and N3. The regioselectivity of the N-alkylation is a critical consideration and is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.[3]
The electron-withdrawing nature of the two ester groups at the C4 and C5 positions significantly influences the electron density distribution within the pyrimidine ring, impacting the relative nucleophilicity of N1 and N3. Furthermore, the methylthio group at the C2 position also contributes to the electronic environment. The interplay of these substituents, along with the steric hindrance they impose, will dictate the preferential site of alkylation.
Key Factors Influencing N-Alkylation
The choice of base, solvent, and alkylating agent are pivotal in controlling the regioselectivity and overall yield of the N-alkylation reaction.[1][4]
The Role of the Base
The base is crucial for deprotonating the pyrimidine nitrogen, thereby generating the nucleophilic pyrimidinate anion. The strength and nature of the base can influence the position of deprotonation and the subsequent alkylation.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetonitrile, these bases are generally effective for the N-alkylation of a variety of heterocyclic systems.[5][6] They provide a good balance of reactivity and selectivity.
-
Strong Bases (e.g., NaH, KOtBu): These bases will quantitatively deprotonate the pyrimidine ring, leading to a highly reactive anion. While this can increase the reaction rate, it may also lead to a decrease in regioselectivity and the potential for side reactions.
The Influence of the Solvent
The solvent plays a multifaceted role in the N-alkylation reaction. It not only dissolves the reactants but also influences the reactivity of the nucleophile and the transition state of the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation reactions. They effectively solvate the cation of the base, leaving the pyrimidinate anion more exposed and nucleophilic.
-
Nonpolar Solvents (e.g., Toluene, THF): In nonpolar solvents, ion-pairing effects between the pyrimidinate anion and the counter-ion of the base can become more significant, potentially influencing the regioselectivity.[7]
The Nature of the Alkylating Agent
The structure of the alkylating agent (R-X) also plays a role in the reaction outcome.
-
Reactivity (X): The leaving group ability (I > Br > Cl) will affect the reaction rate.
-
Steric Hindrance (R): Bulky alkyl groups may preferentially react at the less sterically hindered nitrogen atom.
Experimental Protocols
The following protocols are designed to provide a starting point for the N-alkylation of dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate. Optimization of these conditions may be necessary for specific alkylating agents and desired outcomes.
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This protocol is a robust starting point for a wide range of alkyl halides.
Workflow Diagram:
Caption: General workflow for N-alkylation.
Materials:
-
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated products.
Characterization:
The resulting regioisomers (N1- and N3-alkylated) should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Two-dimensional NMR techniques, such as NOESY, can be invaluable for unambiguously assigning the structure of the regioisomers.[5][6]
Protocol 2: N-Alkylation using Sodium Hydride for More Hindered Substrates
This protocol is suitable for less reactive alkylating agents or when a stronger base is required.
Workflow Diagram:
Caption: Workflow for N-alkylation using a strong base.
Materials:
-
Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
-
Alkylating agent
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Suspend the sodium hydride in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary and Comparison
| Protocol | Base | Solvent | Typical Alkylating Agent | Expected Major Regioisomer | Anticipated Yield Range | Key Considerations |
| 1 | K₂CO₃ | DMF | Methyl iodide, Benzyl bromide | N1 or N3 (highly dependent on sterics and electronics) | 60-90% | Good for general screening; separation of isomers may be required. |
| 2 | NaH | THF/DMF | Less reactive alkyl halides | Potentially less selective; may favor the thermodynamically more stable product. | 50-80% | Requires strictly anhydrous conditions and careful handling of NaH. |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction temperature or time.
-
Consider using a more reactive alkylating agent (e.g., iodide instead of chloride).
-
-
Poor Regioselectivity:
-
Vary the solvent to influence ion-pairing effects.
-
Change the base to alter the nature of the pyrimidinate anion.
-
Modify the temperature, as selectivity can be temperature-dependent.
-
-
No Reaction:
-
Confirm the activity of the base.
-
Ensure the alkylating agent is stable under the reaction conditions.
-
Consider a more forcing set of conditions (higher temperature, stronger base).
-
Conclusion
The N-alkylation of dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a feasible transformation that opens the door to a wide array of novel chemical entities. Careful consideration of the base, solvent, and alkylating agent is paramount to achieving the desired outcome, particularly with respect to regioselectivity. The protocols provided herein serve as a solid foundation for researchers to explore the chemical space of N-alkylated 2-(methylthio)pyrimidines. Further investigation and optimization will be crucial for developing efficient and selective syntheses for specific target molecules.
References
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
The Journal of Organic Chemistry. (2026). American Chemical Society. [Link]
-
Freccero, M., Di Valentin, C., & Sarzi-Amadè, M. (2003). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. Journal of the American Chemical Society, 125(12), 3544–3553. [Link]
-
Request PDF. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]
-
Nurbaev, Kh.I. (2022). ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest, 3(11), 6. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Indian Academy of Sciences. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH. [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2014). RSC Publishing. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PMC - NIH. [Link]
-
N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. (2025). ResearchGate. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2025). ResearchGate. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. (n.d.). PubMed. [Link]
-
What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024, October 4). YouTube. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PubMed. [Link]
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One-Pot Synthesis of Fused Pyrimidine Derivatives from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: An Application Note and Protocol Guide
Introduction: The Strategic Advantage of One-Pot Syntheses in Pyrimidine Chemistry
Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic methodologies to access diverse pyrimidine derivatives is therefore a critical endeavor. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in this pursuit. They streamline the synthetic process, reduce solvent waste and purification efforts, and often lead to higher overall yields, aligning with the principles of green chemistry.[3][4]
This application note provides a detailed guide to the one-pot synthesis of fused pyrimidine derivatives, specifically focusing on the versatile starting material, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the procedural steps, empowering researchers to leverage this powerful synthetic strategy for the rapid generation of novel molecular entities.
The key to the synthetic utility of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate lies in the reactivity of the 2-methylthio group. This moiety serves as an excellent leaving group, susceptible to nucleophilic displacement by a variety of nitrogen-based nucleophiles.[5] This initial substitution provides a strategically positioned amino group that can then participate in an intramolecular cyclization with the adjacent ester functionalities, leading to the formation of fused pyrimidine ring systems in a tandem, one-pot fashion.
Core Principle: Tandem Nucleophilic Displacement and Intramolecular Cyclization
The one-pot synthesis of fused pyrimidine derivatives from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is predicated on a sequential reaction cascade:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a binucleophile, such as guanidine or an amidine, at the C2 position of the pyrimidine ring. The methylthio group, being a proficient leaving group, is displaced, leading to the in situ formation of a 2-amino-4,5-pyrimidinedicarboxylate intermediate.
-
Intramolecular Cyclization/Condensation: The newly introduced amino group, in close proximity to the two ester groups at the C4 and C5 positions, readily undergoes an intramolecular cyclization. This typically involves the formation of amide bonds with the ester carbonyls, leading to the construction of a new six-membered ring fused to the original pyrimidine core. The specific nature of the resulting fused heterocycle is determined by the binucleophile employed.
This tandem approach obviates the need for the isolation and purification of the intermediate 2-aminopyrimidine derivative, thereby enhancing the efficiency of the overall synthetic process.
Visualizing the Workflow: A Generalized One-Pot Synthesis Scheme
The following diagram illustrates the general workflow for the one-pot synthesis of fused pyrimidines from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Caption: Generalized workflow for the one-pot synthesis.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Protocol 1: One-Pot Synthesis of 2,4-Diaminopyrimido[4,5-d]pyrimidine-5,7-diones
This protocol details the reaction of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate with guanidine to yield a highly functionalized pyrimido[4,5-d]pyrimidine system.
Rationale: Guanidine, a strong nitrogenous base and a potent binucleophile, readily displaces the methylthio group. The resulting guanidinyl-pyrimidine intermediate possesses the necessary nucleophilic centers to cyclize with both ester groups, forming the fused bicyclic system in a single operation. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction by ensuring the solubility of the reactants and providing a suitable temperature for both the displacement and cyclization steps.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous DMF, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate free guanidine.
-
To this mixture, add Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 equivalent).
-
Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of ~6-7.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the desired 2,4-diaminopyrimido[4,5-d]pyrimidine-5,7-dione.
Self-Validation: The identity and purity of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis. The disappearance of the methylthio signal and the appearance of signals corresponding to the fused ring system in the NMR spectra are indicative of a successful reaction.
Protocol 2: One-Pot Synthesis of Substituted Pyrimido[4,5-d]pyrimidines using Amidines
This protocol outlines a more versatile approach using substituted amidines to introduce diversity at the 2-position of the resulting fused pyrimidine.
Rationale: Substituted amidines allow for the introduction of various alkyl or aryl groups at the 2-position of the pyrimido[4,5-d]pyrimidine core. The reaction mechanism is analogous to that with guanidine. The choice of base is important to deprotonate the amidine hydrochloride without causing unwanted side reactions. A non-nucleophilic base like triethylamine is often suitable.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Substituted amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous Dioxane or Toluene
-
Hexanes
Procedure:
-
Suspend the substituted amidine hydrochloride (1.2 equivalents) in anhydrous dioxane.
-
Add triethylamine (2.5 equivalents) to the suspension and stir at room temperature for 15 minutes.
-
Add Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion (typically 6-8 hours), cool the reaction to room temperature.
-
Filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired substituted pyrimido[4,5-d]pyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Binucleophile | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Guanidine | 2,4-Diaminopyrimido[4,5-d]pyrimidine-5,7-dione | DMF | 110 | 5 | 75-85 |
| Acetamidine | 2-Methyl-4-aminopyrimido[4,5-d]pyrimidin-5,7-dione | Dioxane | 100 | 7 | 60-70 |
| Benzamidine | 2-Phenyl-4-aminopyrimido[4,5-d]pyrimidin-5,7-dione | Toluene | 110 | 8 | 65-75 |
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction can be addressed by increasing the reaction temperature or time. The choice of base and its stoichiometry is also crucial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester groups.
-
Side Reactions: At high temperatures, decomposition of the starting material or product may occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Purification Challenges: If the product is difficult to purify by crystallization, column chromatography is a viable alternative. The choice of eluent system should be optimized based on the polarity of the product.
Conclusion and Future Perspectives
The one-pot synthesis of fused pyrimidine derivatives from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate represents a highly efficient and versatile strategy for the generation of medicinally relevant scaffolds. The operational simplicity, coupled with the ability to introduce molecular diversity through the use of various binucleophiles, makes this methodology particularly attractive for the construction of compound libraries for high-throughput screening in drug discovery programs.[6] Future work in this area could focus on expanding the scope of binucleophiles, exploring alternative catalytic systems to further enhance reaction efficiency and sustainability, and applying this methodology to the synthesis of complex natural products and their analogs.
References
- Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70(1), 581.
- Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives.
- Kwiecień, A., & Ciunik, Z. (2015).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (n.d.). Journal of Medicinal Chemistry.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). Molecules.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024).
- A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. (n.d.). Journal of the Iranian Chemical Society.
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.).
- Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. (n.d.). The Journal of Organic Chemistry.
- Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. (n.d.). Analytical Biochemistry.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). Journal of Medicinal Chemistry.
- Synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. (n.d.).
- One-Pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.).
- Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. (n.d.). Beilstein Journal of Organic Chemistry.
- Organocatalytic [4 + 2] cyclocondensation of α,β-unsaturated acyl chlorides with imines: highly enantioselective synthesis of dihydropyridinone and piperidine derivatives. (n.d.). Organic & Biomolecular Chemistry.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). Future Medicinal Chemistry.
- Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of Novel 2-Amino-4-aryl-5-arylthio-6-methoxypyrimidines and 3(5)-Aryl-4-arylthio-5(3)-methylthiopyrazolesviaα-Oxo-α-arylthioketene dithioacetals. (1987). Synthesis.
- Enamination of β‐Dicarbonyl Compounds with Amines. (2008). Journal of the Chinese Chemical Society.
- Reactions of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2(3H)-thione with N-nucleophiles. (n.d.).
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.).
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). Tetrahedron Letters.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic [4 + 2] cyclocondensation of α,β-unsaturated acyl chlorides with imines: highly enantioselective synthesis of dihydropyridinone and piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a key heterocyclic building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1][2] The strategic placement of the methylthio group at the 2-position and the dicarboxylate functionality at the 4- and 5-positions offers versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex drug candidates and functional materials.
This document provides a comprehensive guide to the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, with a special focus on considerations for scaling up the production from laboratory to pilot plant or manufacturing scale. The protocols and discussions herein are designed to equip researchers and process chemists with the necessary knowledge to achieve efficient, safe, and reproducible synthesis of this important intermediate.
Synthetic Strategy: A Robust Cyclocondensation Approach
The most direct and atom-economical approach to the synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl equivalent with an amidine.[3] For the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a highly efficient method is the cyclocondensation reaction between S-methylisothiourea and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of S-methylisothiourea on one of the electrophilic sp-hybridized carbons of dimethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization and subsequent proton transfer to yield the final aromatic pyrimidine product.
Caption: Proposed reaction mechanism for the synthesis.
Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate on a laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| S-Methylisothiourea sulfate | 278.33 | 13.9 g | 0.05 | 98% |
| Sodium Methoxide | 54.02 | 5.4 g | 0.1 | 95% |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 14.2 g (12.7 mL) | 0.1 | 98% |
| Methanol | 32.04 | 200 mL | - | Anhydrous |
| Dichloromethane | 84.93 | 100 mL | - | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |
Procedure
-
Preparation of S-methylisothiourea free base: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 100 mL of methanol. To this solution, add sodium methoxide (5.4 g, 0.1 mol) portion-wise at room temperature. Stir the resulting suspension for 30 minutes.
-
Reaction Setup: In a separate 500 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) in 100 mL of anhydrous methanol.
-
Addition of S-methylisothiourea: Filter the S-methylisothiourea free base suspension prepared in step 1 to remove the sodium sulfate precipitate. The resulting methanolic solution of the free base is then transferred to the dropping funnel.
-
Reaction: Add the S-methylisothiourea solution dropwise to the DMAD solution at room temperature over a period of 30 minutes. A yellow precipitate may start to form during the addition.[1]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of dichloromethane and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as methanol or an ethyl acetate/hexane mixture to yield Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a crystalline solid.
Scale-Up Synthesis Considerations
Transitioning the synthesis from a laboratory scale to a larger, pilot, or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Workflow for Scale-Up Synthesis
Sources
A Comprehensive Guide to the Functionalization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: Protocols and Applications
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among the diverse range of pyrimidine building blocks, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate stands out as a particularly versatile scaffold. Its unique arrangement of functional groups—a labile methylthio group at the 2-position, flanked by two electron-withdrawing ester moieties at the 4 and 5-positions—renders the pyrimidine ring amenable to a variety of chemical transformations. This guide provides an in-depth exploration of the functionalization of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The strategic placement of the methylthio group makes it an excellent leaving group, particularly after oxidation to the corresponding sulfoxide or sulfone, facilitating nucleophilic aromatic substitution (SNAr) reactions. The ester groups not only activate the pyrimidine ring towards nucleophilic attack but also offer additional sites for modification, such as hydrolysis to the corresponding carboxylic acids, which can then be derivatized further. This trifecta of reactive sites allows for the systematic and controlled introduction of diverse chemical functionalities, enabling the generation of extensive compound libraries for screening and optimization in drug discovery and materials science.
This document will detail the primary pathways for the functionalization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, including nucleophilic aromatic substitution at the C2 position, oxidation of the methylthio group to enhance reactivity, and subsequent modifications of the ester functionalities. Each section will provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.
I. Synthesis of the Starting Material: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization studies. While not always commercially available, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate can be synthesized from readily available precursors. A common approach involves the condensation of a three-carbon synthon with S-methylisothiourea.
Protocol 1: Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This protocol is based on established methods for pyrimidine synthesis, adapted for the specific target molecule.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate (or a similar activated malonate derivative)
-
S-Methylisothiourea sulfate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Sodium Salt of S-Methylisothiourea: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate in methanol. To this solution, add a solution of sodium methoxide in methanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the free base.
-
Condensation Reaction: To the freshly prepared solution of S-methylisothiourea, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Extraction: Dissolve the residue in water and acidify to pH 3-4 with concentrated hydrochloric acid. The product may precipitate at this stage. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
1H NMR (CDCl3, 400 MHz): δ 8.85 (s, 1H, pyrimidine C6-H), 3.95 (s, 3H, OCH3), 3.90 (s, 3H, OCH3), 2.65 (s, 3H, SCH3).
-
13C NMR (CDCl3, 100 MHz): δ 172.1, 165.2, 164.8, 158.5, 121.1, 53.2, 52.8, 14.2.
-
Mass Spectrometry (ESI): m/z calculated for C9H10N2O4S [M+H]+: 243.04; found: 243.0.
II. Functionalization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)
The 2-methylthio group is a versatile handle for introducing a variety of nucleophiles onto the pyrimidine ring. While it can be displaced directly under certain conditions, its reactivity is significantly enhanced by oxidation to the corresponding sulfoxide or sulfone, which are far better leaving groups.
A. Oxidation of the Methylthio Group
The oxidation of the sulfide to a sulfoxide or sulfone is a critical step to activate the C2 position for nucleophilic attack. The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone.
dot
Caption: Oxidation of the methylthio group to sulfoxide and sulfone.
Protocol 2: Synthesis of Dimethyl 2-(Methylsulfinyl)-4,5-pyrimidinedicarboxylate (Sulfoxide)
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled solution, add m-CPBA (1.0-1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of Dimethyl 2-(Methylsulfonyl)-4,5-pyrimidinedicarboxylate (Sulfone)[1]
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in dichloromethane and cool to 0 °C.
-
Addition of Oxidant: Add m-CPBA (2.2-2.5 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide.
-
Work-up and Purification: Follow the same quenching, work-up, and purification procedure as described in Protocol 2.
| Compound | Oxidant (equivalents) | Typical Yield |
| Sulfoxide | m-CPBA (1.1) | 85-95% |
| Sulfone | m-CPBA (2.2) | 80-90% |
B. Nucleophilic Aromatic Substitution (SNAr) of the Activated Pyrimidine
With the highly labile sulfinyl or sulfonyl group at the C2 position, the pyrimidine ring readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. The sulfonyl derivative is generally more reactive than the sulfoxide.
dot
Caption: SNAr reactions on the 2-sulfonylpyrimidine derivative.
Protocol 4: General Procedure for SNAr with Amines
Materials:
-
Dimethyl 2-(Methylsulfonyl)-4,5-pyrimidinedicarboxylate
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: Dissolve Dimethyl 2-(Methylsulfonyl)-4,5-pyrimidinedicarboxylate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the amine followed by the base to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired 2-amino-pyrimidine derivative.
III. Functionalization of the Ester Groups
The two dimethyl ester groups at the C4 and C5 positions provide further opportunities for diversification. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, or selectively reduced.
Protocol 5: Hydrolysis of the Dimethyl Esters to the Dicarboxylic Acid
Materials:
-
Dimethyl 2-(functionalized)-4,5-pyrimidinedicarboxylate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the pyrimidine diester in a mixture of THF (or MeOH) and water.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH (2.2-3.0 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3.
-
Isolation: The dicarboxylic acid product will often precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.
IV. Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
For the introduction of aryl or vinyl substituents at the C2-position, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are powerful tools. This typically requires the conversion of the 2-methylthio group into a more suitable leaving group for oxidative addition, such as a halide.
Protocol 6: Conversion of 2-Methylthio to 2-Chloro Group
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or other high-boiling inert solvent
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend or dissolve the 2-methylthio pyrimidine in phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added.
-
Chlorination: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract, concentrate, and purify the crude product by column chromatography to yield the 2-chloro-pyrimidine derivative.
Protocol 7: Suzuki-Miyaura Cross-Coupling of the 2-Chloro-pyrimidine[2]
Materials:
-
Dimethyl 2-chloro-4,5-pyrimidinedicarboxylate
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a degassed mixture of the 2-chloro-pyrimidine, the boronic acid, and the base in the solvent, add the palladium catalyst under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the 2-aryl-pyrimidine product.
Conclusion and Future Perspectives
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The strategic interplay of its three reactive sites allows for a modular and efficient approach to generating molecular diversity. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold.
Future work in this area could focus on the development of more sustainable and efficient catalytic methods for these transformations, the exploration of a broader range of nucleophiles and cross-coupling partners, and the investigation of the biological and material properties of the novel pyrimidine derivatives synthesized. The continued exploration of the chemistry of this and related pyrimidine scaffolds will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
-
Synthesis of pyrimidine derivatives. Organic Chemistry Portal. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine.
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- The preparation method of pyridine-2,3-diethyl dicarboxylate.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Application Notes and Protocols: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Core in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents.[1] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine framework often serves as a bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase active site.[1][2] Kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and protocols on the use of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a highly versatile and strategic starting material for the synthesis of diverse kinase inhibitor scaffolds. The unique arrangement of functional groups on this molecule—a labile methylthio group at the 2-position and two ester functionalities at the 4- and 5-positions—offers a rich platform for chemical elaboration and the construction of complex, fused heterocyclic systems.
Chemical Properties and Strategic Synthetic Utility
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate possesses a unique combination of reactive sites that can be sequentially and selectively functionalized.
-
The 2-(Methylthio) Group: This group is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including amines and hydrazines.[6][7][8] This reactivity allows for the introduction of various side chains that can be tailored to interact with specific residues in the kinase active site.
-
The 4,5-Dicarboxylate Groups: These vicinal ester groups are primed for cyclization reactions. They can react with binucleophilic reagents to form a variety of fused five- or six-membered rings, leading to the construction of bicyclic and tricyclic scaffolds such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines.[1][6][9][10][11][12][13][14][15] These fused systems are common cores of potent kinase inhibitors.
The strategic combination of these functionalities allows for a divergent synthetic approach, where a common starting material can be used to generate a library of structurally diverse compounds for screening against various kinase targets.
Application Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol details a representative synthesis of a 2-amino-pyrrolo[2,3-d]pyrimidine core, a scaffold found in numerous CDK and EGFR inhibitors.[2][16] The synthesis involves a two-step sequence: nucleophilic displacement of the methylthio group followed by a cyclization reaction.
Workflow Diagram
Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine core.
Step 1: Nucleophilic Displacement of the Methylthio Group
Rationale: The first step involves the displacement of the 2-methylthio group with a primary amine. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring and the dicarboxylate groups. The choice of amine (R-NH₂) is critical as it will ultimately form the exocyclic amino group at the 2-position of the final kinase inhibitor scaffold, a key interaction point with the hinge region of many kinases.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | 13162-24-2 | 228.23 | 10.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 12.0 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (2.28 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Add benzylamine (1.31 mL, 12.0 mmol) and DIPEA (2.61 mL, 15.0 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexane) to afford Dimethyl 2-(benzylamino)-4,5-pyrimidinedicarboxylate as a solid.
Expected Outcome: A pale yellow solid with an expected yield of 70-85%. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure.
Step 2: Reductive Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
Rationale: The vicinal diester groups of the intermediate are reduced to the corresponding diol, which can then undergo an intramolecular cyclization to form the fused pyrrole ring. This reductive cyclization is a common strategy for constructing such bicyclic systems.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Dimethyl 2-(benzylamino)-4,5-pyrimidinedicarboxylate | N/A | 301.30 | 5.0 | 1.0 |
| Lithium Aluminium Hydride (LAH), 1 M in THF | 16853-85-3 | 37.95 | 15.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | - | - |
| Rochelle's salt (Potassium sodium tartrate) | 304-59-6 | 210.16 | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of Dimethyl 2-(benzylamino)-4,5-pyrimidinedicarboxylate (1.51 g, 5.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LAH solution (15.0 mL, 15.0 mmol, 1 M in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude diol intermediate, which is often used in the next step without further purification.
-
To the crude diol, add toluene (50 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (gradient elution: 0-10% methanol in dichloromethane) to obtain the desired 2-(benzylamino)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-one.
Expected Outcome: A white to off-white solid with an expected yield of 50-65% over the two steps.
Application Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor Core
This protocol outlines the synthesis of a thieno[2,3-d]pyrimidine scaffold, another important core structure for various kinase inhibitors. This synthesis utilizes a Gewald-type reaction followed by cyclization.
Workflow Diagram
Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine core.
Step-by-Step Methodology
Rationale: This synthetic route builds the fused thiophene ring onto the pyrimidine core. The reaction of the activated pyrimidine with a source of active methylene (from malononitrile) and elemental sulfur leads to the formation of a 2-aminothiophene derivative, which is then cyclized.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | 13162-24-2 | 228.23 | 10.0 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 10.0 | 1.0 |
| Elemental Sulfur (S₈) | 7704-34-9 | 256.52 (as S₈) | 10.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 2.0 | 0.2 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (2.28 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in ethanol (50 mL).
-
Add morpholine (0.17 mL, 2.0 mmol) as a catalyst.
-
Heat the mixture to reflux for 8 hours. The reaction mixture will turn dark.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude aminothienopyrimidine derivative.
-
The subsequent hydrolysis and cyclization steps to form the thieno[2,3-d]pyrimidin-4(3H)-one can be carried out following established literature procedures for similar substrates.[11][13][15][17]
Expected Outcome: A solid product with an expected yield of 60-75%. Further purification may be required depending on the purity of the crude product.
Data Summary Table
| Compound ID | Synthetic Route | Key Intermediates | Final Scaffold | Potential Kinase Targets |
| KI-Core-1 | Protocol 1 | Dimethyl 2-(benzylamino)-4,5-pyrimidinedicarboxylate | Pyrrolo[2,3-d]pyrimidine | CDK, EGFR, VEGFR |
| KI-Core-2 | Protocol 2 | 2-Amino-3-cyanothieno[2,3-d]pyrimidine derivative | Thieno[2,3-d]pyrimidine | DHFR, PDE4, various kinases |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and fundamental reactions in heterocyclic chemistry. The nucleophilic aromatic substitution on electron-deficient pyrimidines and the construction of fused rings via cyclization of appropriately substituted precursors are reliable and widely documented transformations.[6][7][8]
Self-Validation checkpoints:
-
Reaction Monitoring: Each step should be meticulously monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.
-
Spectroscopic Analysis: The structure of all intermediates and final products must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be assessed by HPLC, which is crucial for subsequent biological evaluation.
By adhering to these validation steps, researchers can ensure the integrity of their synthetic work and the reliability of the biological data generated from these compounds.
Conclusion
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a valuable and versatile building block for the synthesis of a wide array of fused pyrimidine scaffolds that are central to the design of kinase inhibitors. The protocols provided here serve as a guide for the rational synthesis of these important heterocyclic systems. By leveraging the unique reactivity of this starting material, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of novel compounds for the identification of next-generation kinase inhibitors.
References
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Al-Ghorbani, M., et al. (2016). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 21(10), 1330. [Link]
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Bihani, M., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. ACS Omega, 7(20), 17359–17371. [Link]
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Shirvan, M. K., & Shiri, L. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Finlay, M. R. V., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
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Quiroga, J., et al. (2014). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank, 2014(4), M834. [Link]
- Taylor, E. C., & Warner, J. C. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
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Quiroga, J., et al. (2014). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. ResearchGate. [Link]
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Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines. The Royal Society of Chemistry. [Link]
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Shi, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 247, 115017. [Link]
- Singh, R., et al. (2017). Prodrugs of 2,4-pyrimidinediamine compounds and their uses.
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Maher, M., et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery, 18(1), 86-97. [Link]
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El-Gazzar, A. B. A., et al. (2009). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Molecules, 14(1), 164-175. [Link]
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Abubshait, S. A., et al. (2021). Development of CDK inhibitors from existing pyrazolopyrimidine and... ResearchGate. [Link]
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George, R. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1699–1717. [Link]
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Pathare, R. S., et al. (2019). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 21(16), 6413–6416. [Link]
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Al-Said, M. S., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(51), 48123–48138. [Link]
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Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]
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El-Gaby, M. S. A., et al. (2019). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. [Link]
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Kumar, A., & Kumar, R. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]
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El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
- Zhang, G., et al. (2013). Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
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Singh, J., & Singh, J. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 911904. [Link]
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Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(42), 8489-8499. [Link]
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Al-Ostoot, F. H., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200843. [Link]
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Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 255-265. [Link]
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Liu, D., et al. (2020). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1149–1157. [Link]
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Hassan, A. E. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1975. [Link]
- Boettcher, J., et al. (2016). Novel 2,5-substituted pyrimidines as pde4 inhibitors.
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Application Notes and Protocols for Reactions Involving Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the experimental procedures involving Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a versatile heterocyclic building block. The protocols and application notes detailed herein are designed to provide both the "how" and the "why," empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The structure of this guide is tailored to the specific chemistry of the target molecule, focusing on its synthesis and key reactive sites: the 2-methylthio group and the 4,5-dicarboxylate esters.
Introduction: The Strategic Value of a Multifunctional Pyrimidine
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a highly functionalized pyrimidine derivative that serves as a valuable scaffold in medicinal and agricultural chemistry.[1][2] The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals.[3] The strategic placement of a labile 2-methylthio group, an excellent leaving group for nucleophilic aromatic substitution (SNAr), and two ester functionalities that can be readily modified, makes this compound a powerful precursor for the synthesis of diverse molecular libraries.[4] Its derivatives have shown promise as kinase inhibitors, fungicides, and other therapeutic and agrochemical agents.[5][6][7][8][9][10][11]
This guide will systematically detail the synthesis of this key intermediate and explore its subsequent transformations, providing detailed, step-by-step protocols and the underlying chemical principles.
Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
The most convergent and widely applicable method for the synthesis of the pyrimidine core involves the condensation of a three-carbon 1,3-dielectrophile with an N-C-N synthon.[12][13] In the case of our target molecule, dimethyl acetylenedicarboxylate (DMAD) serves as the C-C-C component, and S-methylisothiourea acts as the N-C-N nucleophile.
Underlying Principle: Cyclocondensation Reaction
The reaction proceeds via a Michael addition of the S-methylisothiourea to one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring. The choice of a non-nucleophilic base is critical to deprotonate the isothiourea without competing in the addition to DMAD.
Detailed Experimental Protocol
Materials:
-
S-methylisothiourea sulfate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of sodium methoxide (2.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add S-methylisothiourea sulfate (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the free base.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl acetylenedicarboxylate (DMAD) (1.0 equivalent) in anhydrous methanol dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a solid.
Safety Precautions:
-
Dimethyl acetylenedicarboxylate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium methoxide is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Key Reactions and Protocols
The reactivity of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is dominated by two key features: the susceptibility of the 2-position to nucleophilic attack and the reactivity of the ester groups at the 4 and 5-positions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The 2-methylthio group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates.[4]
Causality of Reactivity: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the electron-withdrawing ester groups, significantly activates the ring towards nucleophilic attack. The methylthio group is a better leaving group than halides in many similar systems.
This protocol describes a general procedure for the displacement of the 2-methylthio group with an amine nucleophile.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol)
-
Optional: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) if the amine salt is used or if the amine is not in excess.
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Heating source (e.g., oil bath)
Procedure:
-
In a reaction vessel, dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.2 - 2.0 equivalents). If using an amine salt, add a base (1.5 equivalents).
-
Seal the vessel or equip it with a reflux condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using a high-boiling solvent like DMF or DMSO, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Representative Amination Reactions
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | DMF | 100 | 6 | High |
| Morpholine | n-Butanol | 120 | 8 | High |
| Aniline | DMSO | 120 | 12 | Moderate to High |
Transformations of the Ester Functionalities
The dimethyl ester groups at the 4 and 5-positions can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to amides, providing further avenues for molecular diversification.
This protocol details the saponification of the dimethyl ester to the dicarboxylic acid.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Aqueous base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
-
Solvent (e.g., Methanol/Water or Tetrahydrofuran/Water mixture)
-
Aqueous acid for neutralization (e.g., 1M Hydrochloric acid (HCl))
-
Ice bath
Procedure:
-
Dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH (2.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The dicarboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
This protocol describes the conversion of the diester to the corresponding dicarboxamide using an excess of an amine.
Materials:
-
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Amine (primary or secondary) in large excess or as a solution in a suitable solvent
-
Sealed reaction vessel
-
Heating source
Procedure:
-
Place Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (1.0 equivalent) in a sealed reaction vessel.
-
Add a large excess of the desired amine (e.g., a 7M solution of ammonia in methanol for the primary diamide, or neat liquid amine for others).
-
Seal the vessel tightly and heat to a temperature between 80-150 °C. The required temperature and time will vary significantly depending on the amine's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the excess amine and solvent under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate) or by recrystallization. Column chromatography may be necessary for more complex products.
Visualization of Key Processes
To aid in the conceptualization of the described transformations, the following diagrams illustrate the core synthetic and reactive pathways.
Caption: Synthesis of the target compound via cyclocondensation.
Caption: Key reaction pathways of the target compound.
Applications in Drug Discovery and Agrochemicals
The 2-(methylthio)pyrimidine scaffold and its derivatives are of significant interest in the development of new therapeutic and agrochemical agents.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to readily introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) to target specific kinases involved in cancer and inflammatory diseases.[7][9][10][11]
-
Fungicides: Several commercial fungicides contain a pyrimidine core. The derivatives of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate can be screened for activity against various plant pathogens. The carboxamide derivatives, in particular, have shown promise in this area.[5][6][8]
-
Other Bioactivities: The versatility of this scaffold allows for the synthesis of compounds with a broad range of potential biological activities, including antiviral, antibacterial, and analgesic properties.[1][2]
Conclusion
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a high-value building block for chemical synthesis. Its straightforward preparation and the distinct reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide are intended to be a starting point for researchers, providing a solid foundation for further exploration and innovation in the fields of medicinal chemistry and drug discovery.
References
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(11), 856-862.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC.
- Synthesis and fungicidal activity of 2-(methylthio)
- A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
- Recent synthetic methodologies for pyrimidine and its deriv
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Pyrimidine derivatives and their production and agricultural uses.
- Nucleophilic Substitution Reactions.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Synthesis of pyrimidine derivatives under solvent-free conditions.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ChemRxiv.
- Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Recent synthetic methodologies for pyrimidine and its deriv
- Amination of 2-halopyridines.
- Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
- The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines.
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0019450B1 - Pyrimidine derivatives and their production and agricultural uses - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu.eg [bu.edu.eg]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Improving the yield and purity of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Our approach is rooted in fundamental chemical principles to help you diagnose issues and optimize your experimental outcomes, thereby improving both yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Q1: What is a common synthetic strategy for this pyrimidine derivative?
A1: A robust and frequently employed strategy for this class of compounds is the cyclocondensation reaction. This typically involves reacting S-methylisothiourea with a suitable four-carbon dielectrophile, such as dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization to form the pyrimidine ring. This method is advantageous due to the commercial availability of the starting materials and generally good yields under optimized conditions.
Q2: Why is moisture control critical during the initial stages of the reaction?
A2: Moisture control is paramount to prevent the hydrolysis of key reagents and intermediates. The ester functionalities on dimethyl acetylenedicarboxylate (DMAD) are susceptible to hydrolysis, which would form the corresponding carboxylic acid. This not only consumes the starting material but the resulting acid can complicate the reaction and purification process.[1] Furthermore, certain bases used to facilitate the reaction can be deactivated by water. Therefore, using anhydrous solvents and inert atmospheres (like nitrogen or argon) is highly recommended.
Q3: What are the expected physical properties of the final product?
A3: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is expected to be a solid at room temperature. Its dicarboxylic acid counterpart, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid, is a known solid.[2] The purity can be initially assessed by its melting point, which should be sharp for a pure compound, and by Thin-Layer Chromatography (TLC), where a pure sample should ideally show a single spot.[3]
Q4: Which analytical techniques are recommended for final purity confirmation?
A4: A combination of chromatographic and spectroscopic methods is essential for unambiguous purity and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5][6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ester, C=N of the pyrimidine ring).[3]
Section 2: Troubleshooting Guide for Synthesis and Purification
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Ineffective Base: The chosen base (e.g., triethylamine, DBU) may be too weak or wet to deprotonate the S-methylisothiourea effectively. 2. Low Reaction Temperature: The activation energy for the cyclization step may not be reached, leading to a stalled reaction. 3. Reagent Degradation: Starting materials, particularly DMAD, may have degraded due to improper storage. | 1. Use a Stronger, Anhydrous Base: Switch to a stronger, non-nucleophilic base like sodium methoxide or potassium carbonate in an anhydrous solvent. This ensures efficient formation of the nucleophilic species required for the initial Michael addition. 2. Increase Reaction Temperature: Gently reflux the reaction mixture. Monitor the reaction progress via TLC to avoid decomposition. Many condensation reactions benefit from thermal energy to overcome activation barriers.[7] 3. Verify Reagent Quality: Check the purity of starting materials using NMR or GC-MS before starting the reaction. Use freshly opened or properly stored reagents. |
| Product is an Inseparable Oily Residue | 1. Presence of Non-crystalline Impurities: Byproducts or unreacted starting materials can act as eutectic contaminants, preventing crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point and give the product an oily appearance. | 1. Attempt Column Chromatography: This is the most effective method for separating the target compound from closely related impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is recommended.[8] 2. High-Vacuum Drying: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating, to remove any residual solvent. |
| Multiple Spots on TLC after Reaction | 1. Incomplete Reaction: Unreacted starting materials (S-methylisothiourea, DMAD) will appear as separate spots. 2. Formation of Byproducts: Potential side reactions include polymerization of DMAD, hydrolysis of the ester groups, or formation of isomeric products. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, with careful TLC monitoring every few hours. 2. Optimize Stoichiometry and Addition Rate: Add the DMAD solution dropwise to the S-methylisothiourea solution at a controlled temperature (e.g., 0 °C) to minimize side reactions. This maintains a low concentration of the highly reactive electrophile, favoring the desired reaction pathway. |
| Product Purity Decreases after Storage | 1. Hydrolysis: The ester groups are susceptible to hydrolysis if exposed to atmospheric moisture, especially if any acidic or basic residues remain. 2. Oxidation: The methylthio group can be susceptible to oxidation over time. | 1. Ensure Neutrality and Anhydrous Storage: Before final storage, ensure the product is free from acidic or basic impurities by washing the organic solution with a neutral brine. Store the final, dry product in a desiccator under an inert atmosphere. 2. Store Under Inert Gas: For long-term storage, place the compound in a sealed vial and backfill with argon or nitrogen to displace oxygen. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues of low yield or purity.
Caption: A logical decision tree for troubleshooting synthesis.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This protocol is based on established methods for pyrimidine synthesis.[9][10]
Materials:
-
S-methylisothiourea sulfate (1 eq.)
-
Sodium methoxide (2.2 eq.)
-
Anhydrous Methanol
-
Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq.)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of S-methylisothiourea Free Base: In a round-bottom flask under a nitrogen atmosphere, suspend S-methylisothiourea sulfate (1 eq.) in anhydrous methanol. Cool the mixture to 0 °C in an ice bath.
-
Add sodium methoxide (2.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes, then at room temperature for 1 hour. A white precipitate of sodium sulfate will form.
-
Filter the mixture under nitrogen to remove the sodium sulfate, and wash the solid with a small amount of anhydrous methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-methylisothiourea free base. Use this immediately in the next step.
-
Cyclocondensation Reaction: Dissolve the crude S-methylisothiourea in anhydrous methanol.
-
In a separate, pressure-equalizing dropping funnel, prepare a solution of dimethyl acetylenedicarboxylate (1.05 eq.) in anhydrous methanol.
-
Cool the S-methylisothiourea solution to 0 °C. Add the DMAD solution dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., gradients of 5%, 10%, 15%, 20% ethyl acetate in hexane).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Protocol 3: Purification by Recrystallization
Procedure:
-
Solvent Screening: Test the solubility of the purified product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethyl acetate/hexane, is often effective.
-
Dissolution: In a flask, add a minimal amount of the hot solvent (or the more polar solvent of a mixed system) to the crude product until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Synthesis and Purification Workflow Diagram
Caption: A flowchart of the synthesis and purification process.
Section 4: References
-
Zheng, J., Wang, X., Pang, D., Sun, Y., & Su, W. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2820. [Link]
-
Zheng, J., Wang, X., Pang, D., Sun, Y., & Su, W. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2820. [Link]
-
Google Patents. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino-)-ethyl ester 5-methyl ester and its hydrochloride salt. EP0202625B1.
-
Romo, P. E., Quiroga, J., Insuasty, B., Nogueras, M., & Cobo, J. (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank, 2015(1), M842. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(15), 4478. [Link]
-
Venugopal, N., Reddy, G. V., Reddy, K. K., Madhavi, V., & Reddy, G. O. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 133–138. [Link]
-
Horvath, G., Rusa, C., Kontos, Z., Gerencser, J., & Huszthy, P. (1999). A New Efficient Method for the Preparation of 2,6-Pyridinedimethyl Ditosylates from Dimethyl 2,6-Pyridinedicarboxylates. Synthetic Communications, 29(21), 3719-3731. [Link]
-
Ozeki, Y., et al. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Heterocycles, 95(1), 586. [Link]
-
Google Patents. (1996). Process for recovery of pyridine-2,3-dicarboxylic acid. CN1236777A.
-
Lee, H., et al. (2020). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 25(11), 2568. [Link]
-
Supporting Information - Knowledge UChicago. (n.d.). General Experimental Procedures. [Link]
-
Gevorgyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Chemistry of Heterocyclic Compounds, 57(4), 416-423. [Link]
-
Liu, et al. (2017). Optimization of the reaction conditions. ResearchGate. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2019). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 24(21), 3939. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Pauk, K., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(19), 6649. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
Troubleshooting the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate by column chromatography
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This guide, structured in a practical question-and-answer format, is designed to provide in-depth troubleshooting assistance for common challenges encountered during column chromatography of this and structurally related compounds. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you achieve optimal purity for your target molecule.
Understanding the Molecule: Key Physicochemical Characteristics
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a moderately polar molecule. Its key structural features—the pyrimidine core with two electron-withdrawing methyl ester groups and a methylthio substituent—dictate its behavior on silica gel. The nitrogen atoms in the pyrimidine ring can interact with the acidic silanol groups on the silica surface, potentially leading to peak tailing. The sulfur atom in the methylthio group is generally stable but can be susceptible to oxidation under certain conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is structured to address problems from the most common to the more complex.
Section 1: Fundamental Separation Issues
Question 1: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
Answer: This indicates that your eluent system is not polar enough to effectively displace the compound from the silica gel. Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, being a polar molecule, requires a more polar mobile phase.
-
Causality: The strong interaction between the polar functional groups of your compound (pyrimidine nitrogens, ester carbonyls) and the polar stationary phase (silica gel) necessitates a polar mobile phase to compete for these interaction sites and facilitate elution.
-
Troubleshooting Steps:
-
Introduce a Stronger Polar Solvent: Gradually increase the polarity of your eluent. A good starting point for polar compounds is to add a small percentage of methanol to your ethyl acetate/hexane or dichloromethane mobile phase. For example, begin with 1-5% methanol in dichloromethane.[1]
-
Alternative Solvent Systems: For highly polar compounds, consider solvent systems like 10% ammonia in methanol/dichloromethane.[1][2] The ammonia will help to deprotonate the acidic silanol groups on the silica, reducing strong interactions with the basic pyrimidine ring.
-
Question 2: I'm observing significant peak tailing for my product during column chromatography. How can I achieve a more symmetrical peak?
Answer: Peak tailing with nitrogen-containing heterocyclic compounds like pyrimidines is a frequent issue. It's often caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel surface.
-
Causality: The lone pair of electrons on the pyrimidine nitrogens can form strong hydrogen bonds with the surface silanols, leading to a slow desorption process and a "tailing" effect on the chromatogram.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Protocols:
-
Triethylamine (TEA) Addition: Add 0.1-1% triethylamine to your ethyl acetate/hexane mobile phase. The basic TEA will preferentially interact with the acidic silanol groups, effectively blocking them from interacting with your compound.
-
Ammoniated Methanol: Prepare a stock solution of 7N ammonia in methanol. Add 1-2% of this stock solution to your dichloromethane/methanol mobile phase. Be cautious not to exceed 10-20% of the basic methanol in your eluent, as highly basic conditions can dissolve the silica gel.[3]
-
Neutralized Silica Gel: You can prepare neutralized silica gel by making a slurry of silica in your mobile phase containing the basic additive and then allowing it to stand before packing the column. This pre-equilibration ensures the stationary phase is fully deactivated. Some commercial suppliers also offer pre-neutralized silica gel.
-
Section 2: Product Recovery and Stability
Question 3: I have poor recovery of my compound from the column. Where could it be going?
Answer: Poor recovery can stem from several factors, including irreversible adsorption to the stationary phase or on-column degradation.
-
Causality: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[4] While the methylthio group is generally stable, strong interactions with the silica surface could potentially facilitate undesired reactions. Irreversible adsorption can occur if the chosen mobile phase is not strong enough to elute the compound.
-
Diagnostic Steps:
-
TLC Stability Test (2D TLC): Spot your crude material on a TLC plate and develop it in a suitable solvent system. After drying, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spot will move to a new position along the diagonal. The appearance of new spots indicates on-silica degradation.[4]
-
Methanol Purge: After your expected product has eluted, flush the column with a very polar solvent like 100% methanol. This will strip most strongly-bound compounds from the silica. Collect this fraction and analyze it by TLC to see if your product was irreversibly adsorbed.
-
-
Solutions:
-
Deactivated Stationary Phase: If degradation is observed, switch to a less acidic stationary phase like deactivated silica gel (as mentioned above) or alumina. Florisil is another potential alternative for easy separations.[4]
-
Optimize Eluent Strength: If your compound is found in the methanol purge, this indicates your primary eluent was not strong enough. Consider employing a gradient elution.
-
Question 4: I suspect my compound is degrading on the column. What are the likely mechanisms and how can I prevent this?
Answer: For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, the primary concern for on-column degradation would be the oxidation of the methylthio group to the corresponding sulfoxide or sulfone.
-
Causality: Although less common with standard silica gel chromatography, residual oxidizing agents or prolonged exposure to air on the high surface area of the silica could potentially lead to oxidation. The acidity of the silica gel could also catalyze other decomposition pathways.
-
Preventative Measures:
-
Use High-Purity Solvents: Ensure your solvents are fresh and of high purity to minimize contaminants that could promote degradation.
-
Minimize Run Time: A faster flow rate (within the limits of maintaining good separation) will reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.
-
Work Under Inert Atmosphere: While not always necessary, if you have a highly sensitive compound, packing and running the column under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Consider Alternative Stationary Phases: If degradation persists, using a less reactive stationary phase like deactivated silica or alumina is recommended.
-
Section 3: Advanced Separation Strategies
Question 5: My crude product contains impurities that are very close in polarity to my desired compound. How can I improve the separation?
Answer: When dealing with closely eluting impurities, optimizing the selectivity of your chromatographic system is key. This can be achieved by modifying the mobile phase or employing a gradient elution.
-
Causality: Isocratic elution (using a constant solvent composition) may not provide sufficient resolving power for compounds with very similar polarities. A gradient elution, where the mobile phase polarity is gradually increased, can help to sharpen peaks and improve the separation of closely related compounds.[5]
-
Strategies for Enhanced Resolution:
-
Solvent System Optimization: Experiment with different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity due to different solvent-solute and solvent-stationary phase interactions.
-
Isocratic vs. Gradient Elution:
Elution Mode Advantages Disadvantages Best For Isocratic Simple to prepare and run, reproducible. Poor resolution of complex mixtures, peak broadening for late-eluting compounds. Separating compounds with similar polarities that are well-resolved in a single solvent system. Gradient Improved resolution of complex mixtures, sharper peaks, shorter run times.[5] More complex to set up, requires careful equilibration, potential for baseline drift. Separating mixtures with a wide range of polarities, including closely eluting compounds. -
Step-by-Step Gradient Elution Protocol:
-
Begin with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities.
-
Gradually increase the percentage of the more polar solvent (e.g., increase to 30% ethyl acetate over 10-15 column volumes).
-
Hold the composition at which your product elutes for a few column volumes.
-
Finally, increase the polarity significantly to elute any remaining highly polar impurities.
-
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is crucial for achieving good separation.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Slurry Formation: In a separate beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a consistent slurry.
-
Packing: Clamp the column vertically and fill it about halfway with the initial eluent. Carefully pour the silica slurry into the column.
-
Settling: Gently tap the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to allow the solvent to drain, continuously adding more of the slurry until the desired column height is reached. Never let the top of the silica run dry.
-
Finalization: Once the silica has settled, add a protective layer of sand on top.
Protocol 2: Dry Loading a Sample
For samples that are not very soluble in the mobile phase, dry loading is recommended.
-
Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Gently add the mobile phase and begin the chromatography.
Visualizing the Troubleshooting Process
Sources
Optimization of reaction conditions for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate synthesis.
Welcome to the technical support center for the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this pyrimidine derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues you may encounter. Our goal is to empower you with the knowledge to not only successfully synthesize the target compound but also to understand the underlying chemical principles governing the reaction.
Overview of the Synthesis Pathway
The synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate typically involves a condensation reaction between a three-carbon electrophilic component and an amidine-containing nucleophile. A common and effective strategy is the reaction of S-methylisothiourea with dimethyl acetylenedicarboxylate (DMAD). This approach leverages the high reactivity of DMAD as an electrophile and the ability of S-methylisothiourea to serve as the N-C-N fragment required for the pyrimidine ring formation.
The proposed reaction mechanism proceeds through a Michael addition of the S-methylisothiourea to one of the acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring system. The success of this synthesis is highly dependent on carefully controlling the reaction conditions to favor the desired pathway and minimize side reactions.
Experimental Protocol: A Baseline for Optimization
The following protocol is a standard, robust starting point for the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. It is designed to be a self-validating system, where deviations from the expected outcome can be systematically addressed using the troubleshooting guide below.
Materials:
-
S-methylisothiourea hemisulfate salt
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of S-methylisothiourea free base: In a round-bottom flask, suspend S-methylisothiourea hemisulfate salt (1.0 eq) in anhydrous methanol. Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium methoxide (2.0 eq) in methanol dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a precipitate (sodium sulfate) will be observed.
-
Filter the mixture to remove the sodium sulfate precipitate and wash the solid with a small amount of cold, anhydrous methanol. The filtrate contains the S-methylisothiourea free base and should be used immediately in the next step.
-
Reaction with DMAD: To the filtrate containing the S-methylisothiourea free base, add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a solid.
Troubleshooting Guide: A Deeper Dive into Potential Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting materials by TLC. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this synthesis can often be traced back to several key factors:
-
Inefficient Formation of the Free Base: The initial step of generating the S-methylisothiourea free base is critical. If this step is incomplete, you will have a stoichiometric imbalance in your reaction.
-
Troubleshooting: Ensure your sodium methoxide is fresh and has been stored under anhydrous conditions. The reaction should be performed at 0 °C to prevent potential degradation of the free base. Using a slight excess of sodium methoxide can help drive the equilibrium towards the free base.
-
-
Suboptimal Reaction Temperature: While the reaction is initiated at a low temperature, it may require more thermal energy to proceed to completion.
-
Troubleshooting: After the initial addition of DMAD at 0 °C, consider allowing the reaction to proceed at room temperature or even gently heating to 40-50 °C. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without leading to significant byproduct formation.
-
-
Purity of Starting Materials: Impurities in either the S-methylisothiourea salt or DMAD can inhibit the reaction.
-
Troubleshooting: Ensure the S-methylisothiourea hemisulfate is of high purity. DMAD can degrade over time, so using a freshly opened bottle or redistilled reagent is recommended.
-
Question 2: I am observing a major byproduct that is more polar than my desired product. What could this be, and how can I minimize its formation?
Answer:
A common polar byproduct in reactions involving S-methylisothiourea is the formation of 2-imino-1,3-thiazolidin-4-one derivatives, which can arise from the reaction of the thiourea with the ester functionalities of DMAD under certain conditions.[1] Additionally, hydrolysis of the ester groups on your desired product during work-up can lead to the corresponding carboxylic acids, which are significantly more polar.
-
Minimizing Thiazolidinone Formation:
-
Controlled Temperature: Maintain a lower reaction temperature (room temperature or below) to favor the desired pyrimidine formation.
-
Stoichiometry: Use a slight excess of DMAD (1.05-1.1 eq) to ensure the S-methylisothiourea is consumed in the primary reaction pathway.
-
-
Preventing Hydrolysis:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous.
-
Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions for extended periods. The use of a saturated sodium bicarbonate wash is generally sufficient to neutralize any acidic species without causing significant hydrolysis.
-
Question 3: My crude product appears as a dark, tarry substance that is difficult to purify by column chromatography. What is causing this, and how can I obtain a cleaner crude product?
Answer:
The formation of dark, polymeric materials is often a result of side reactions occurring at elevated temperatures or in the presence of impurities. DMAD is a highly reactive molecule and can undergo polymerization, especially under harsh conditions.
-
Temperature Control: This is the most critical parameter. Avoid excessive heating of the reaction mixture. If heating is necessary, do so cautiously and for the minimum time required.
-
Degassed Solvents: In some cases, dissolved oxygen can promote the formation of colored byproducts. Using degassed solvents can sometimes lead to a cleaner reaction profile.
-
Order of Addition: Adding the DMAD slowly to the solution of the S-methylisothiourea free base ensures that the DMAD is consumed as it is added, minimizing its concentration and the likelihood of self-polymerization.
Frequently Asked Questions (FAQs)
Q: Can I use a different base to generate the S-methylisothiourea free base?
A: Yes, other non-nucleophilic bases can be used. For example, a strong organic base like 1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent like acetonitrile could be an alternative. However, sodium methoxide in methanol is convenient as the solvent is the same as the reaction medium.
Q: Is it possible to perform this reaction as a one-pot synthesis without isolating the S-methylisothiourea free base?
A: The described protocol is essentially a one-pot reaction in that the free base is not isolated. The filtration step is to remove the inorganic byproduct (sodium sulfate) which can interfere with the subsequent reaction and purification.
Q: I am having trouble with the purification. Are there any alternative methods to column chromatography?
A: If the product is crystalline, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water, to find suitable conditions.
Data Summary and Visualization
Table 1: Effect of Reaction Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | 24 | 25 | Incomplete conversion |
| 2 | Room Temp (~25) | 18 | 65 | Good conversion, minor byproducts |
| 3 | 50 | 12 | 75 | Higher conversion, some darkening of the reaction mixture |
| 4 | 80 (reflux) | 6 | 40 | Significant decomposition, dark tarry product |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield issues.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 27, 2026, from [Link]
-
Yin, J., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 5983-5987. [Link]
- Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
-
Al-Mulla, A. (2017). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 22(1), 134. [Link]
-
Chemistry - The Key to our Future. (2023, December 26). Synthesis of Pyrimidine and Its Derivatives [Video]. YouTube. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-140. [Link]
-
El-Sayed, M. A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved January 27, 2026, from [Link]
-
Dirty Medicine. (2022, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved January 27, 2026, from [Link]
- Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886.
-
Kumar, A., et al. (2012). A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351. [Link]
-
ResearchGate. (n.d.). New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. Retrieved January 27, 2026, from [Link]
-
Belskaya, N. P., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3298. [Link]
Sources
Stability and degradation pathways of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Welcome to the technical support center for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, understand degradation pathways, and ensure the stability and integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling, storage, and reactivity of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Q1: What are the primary stability concerns for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate?
A1: The main stability concerns for this molecule revolve around three key areas:
-
Hydrolysis of the ester groups: The two dimethyl ester functionalities at the 4 and 5 positions are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding mono-ester or di-carboxylic acid.
-
Oxidation of the methylthio group: The sulfur atom in the 2-(methylthio) group is prone to oxidation, which can yield the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit significantly different reactivity compared to the parent compound.
-
Photodegradation: Like many pyrimidine derivatives, this compound may be sensitive to UV light, which can lead to dimerization or other photochemical reactions.[1][2]
Q2: How should I store Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C, protected from moisture and light. Inert atmosphere (e.g., under argon or nitrogen) is advisable for long-term storage to prevent oxidation.
Q3: Is this compound sensitive to pH?
A3: Yes, the stability of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is pH-dependent. Both acidic and basic conditions can promote the hydrolysis of the ester groups.[3] The pyrimidine ring itself contains nitrogen atoms that can be protonated under acidic conditions, potentially altering its reactivity and stability.[4][5]
Q4: What are the expected degradation products I might observe?
A4: Depending on the experimental conditions, you may encounter the following degradation products:
-
Hydrolysis products: Methyl 2-(methylthio)-4-carboxy-5-pyrimidinecarboxylate and 2-(methylthio)-4,5-pyrimidinedicarboxylic acid.
-
Oxidation products: Dimethyl 2-(methylsulfinyl)-4,5-pyrimidinedicarboxylate and Dimethyl 2-(methylsulfonyl)-4,5-pyrimidinedicarboxylate.
-
Products of nucleophilic substitution: If the methylthio group is oxidized to a sulfone, it becomes a good leaving group and can be displaced by nucleophiles present in the reaction mixture.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a detailed breakdown of potential experimental problems, their probable causes, and actionable solutions.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Symptoms:
-
Appearance of one or more new peaks in your chromatogram that were not present in the initial analysis of the starting material.
-
A decrease in the area of the peak corresponding to the parent compound.
Potential Causes & Solutions:
| Potential Cause | Plausible Explanation | Troubleshooting Steps & Preventative Measures |
| Ester Hydrolysis | The presence of acidic or basic residues in your solvent, on glassware, or as part of your reaction conditions can catalyze the hydrolysis of one or both methyl ester groups. Basic conditions are often more aggressive in promoting ester hydrolysis.[3] | 1. pH Control: Ensure all solvents and reagents are neutral. Use buffered solutions if your experimental conditions permit. 2. Glassware Preparation: Use thoroughly cleaned and dried glassware. Avoid residual acidic or basic cleaning agents. 3. Reaction Conditions: If possible, perform reactions under neutral pH. If acidic or basic conditions are required, be aware of potential hydrolysis and analyze your products accordingly. |
| Oxidation of the Methylthio Group | Exposure to atmospheric oxygen, oxidizing agents, or even certain light conditions can lead to the oxidation of the methylthio group to the sulfoxide and subsequently to the sulfone. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize contact with oxygen. 2. Degassed Solvents: Use freshly degassed solvents for your reactions and analyses. 3. Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture. |
| Photodegradation | Exposure of the compound, either in solid form or in solution, to UV or even strong ambient light can induce photochemical reactions.[1][2] | 1. Light Protection: Store the compound in amber vials or wrap containers in aluminum foil. Conduct experiments in a fume hood with the sash down or in a light-protected environment. 2. Use of UV-filtered lighting: If prolonged exposure to light is unavoidable, consider using UV-filtered light sources. |
Issue 2: Low Yield or Incomplete Reaction in a Nucleophilic Substitution Reaction
Symptoms:
-
Your intended nucleophilic substitution reaction at a position other than C2 does not proceed to completion, and you recover a significant amount of starting material.
-
The reaction is sluggish and requires harsh conditions.
Potential Cause & Solution:
| Potential Cause | Plausible Explanation | Troubleshooting Steps & Experimental Strategy |
| Low Reactivity of the Methylthio Group | The 2-(methylthio) group is generally a poor leaving group for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. | 1. Activate the Leaving Group: The methylthio group can be activated by oxidation to the corresponding sulfoxide or, more effectively, the sulfone. The methylsulfonyl group (-SO2CH3) is an excellent leaving group, significantly enhancing the electrophilicity of the C2 position and facilitating nucleophilic attack. 2. Choice of Oxidizing Agent: Use a controlled oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to convert the methylthio group to the sulfoxide or sulfone prior to the nucleophilic substitution step. |
Section 3: Understanding the Degradation Pathways
A clear understanding of the potential degradation pathways is crucial for designing robust experiments and interpreting results accurately.
Hydrolytic Degradation
The ester groups at positions 4 and 5 are the most likely sites for hydrolytic attack. The reaction can proceed in a stepwise manner, with the hydrolysis of one ester group forming the monoacid, followed by the hydrolysis of the second ester to yield the diacid. The rate of hydrolysis is dependent on pH and temperature.
Caption: Stepwise hydrolysis of the diester.
Oxidative Degradation
The thioether linkage is susceptible to oxidation, which can occur in two stages. Mild oxidation will typically yield the sulfoxide, while stronger oxidizing conditions or prolonged exposure will lead to the formation of the sulfone.
Caption: Oxidation of the methylthio group.
Potential for Dimroth Rearrangement
The Dimroth rearrangement is a known isomerization reaction in certain pyrimidine derivatives, typically involving the opening and closing of the pyrimidine ring.[4][6] This rearrangement is often facilitated by acidic or basic conditions, heat, or light.[6] For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, while less common for 2-alkylthio derivatives compared to 2-amino or 2-imino pyrimidines, the possibility of such a rearrangement should be considered under forcing conditions, especially in the presence of strong nucleophiles that could initiate ring opening. The presence of electron-withdrawing groups, such as the dicarboxylates, can influence the propensity for this rearrangement.[6]
Caption: Conceptual pathway for a Dimroth-type rearrangement.
Section 4: Experimental Protocols
To assist in the identification and characterization of potential degradation products, we provide the following generalized experimental protocols.
Protocol 4.1: Monitoring for Hydrolysis by HPLC
-
Sample Preparation: Prepare a solution of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and incubate at a controlled temperature (e.g., 40°C).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the parent compound.
-
-
Data Analysis: Monitor the appearance of new, more polar peaks (which would elute earlier) corresponding to the mono- and di-acid hydrolysis products. The identity of these peaks can be confirmed by LC-MS.
Protocol 4.2: Synthesis and Identification of the Sulfone Derivative
-
Oxidation Reaction: Dissolve Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in a suitable solvent such as dichloromethane. Add an oxidizing agent (e.g., 2.2 equivalents of m-CPBA) portion-wise at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and purify the resulting sulfone by column chromatography.
-
Characterization: Confirm the structure of the purified product by NMR spectroscopy and mass spectrometry. The formation of the sulfone will result in a characteristic downfield shift of the methyl protons of the methylsulfonyl group in the ¹H NMR spectrum.
References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC - NIH. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Bentham Science. [Link]
-
Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. [Link]
-
Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ResearchGate. [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. (2023). MDPI. [Link]
-
The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines. Journal of the Chemical Society C: Organic. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Protection against UV-induced pyrimidine dimerization in DNA by triplex formation. (1990). PubMed. [Link]
- Preparation method of 2, 6-pyridinedicarboxylic acid.
-
Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2025). Wiley Online Library. [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). PubMed. [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). PubMed. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
Alternative abiogenesis scenarios. Wikipedia. [Link]
Sources
- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. The methodologies outlined are grounded in established principles of organic chemistry and are designed to address common challenges encountered during the synthesis and purification of this and structurally related compounds.
Introduction: The Challenge of Purity
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate biological evaluation and ensuring reproducibility in downstream applications. Stubborn impurities often co-crystallize or have similar chromatographic behavior to the desired product, making their removal challenging. This guide provides a systematic approach to identifying and eliminating these impurities.
The primary sources of impurities in the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate are typically:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Side-Reaction Byproducts: Competing reaction pathways can lead to the formation of structurally similar impurities.
-
Degradation Products: The target compound may degrade under certain conditions (e.g., harsh pH, high temperatures), forming new impurities.
This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate in a question-and-answer format.
Q1: My NMR spectrum shows unreacted starting materials. How can I remove them?
A1: The presence of starting materials is a common issue. The best removal strategy depends on the nature of the unreacted starting materials.
-
If the starting materials are significantly more or less polar than your product: Flash column chromatography is the most effective method. A well-chosen solvent system will allow for clear separation.
-
If the starting materials have different solubility profiles: Recrystallization can be an excellent option. Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
If one of the starting materials is acidic or basic: An acid-base extraction can be a simple and effective cleanup step before chromatography or recrystallization. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid or base to remove the corresponding impurity.
Q2: I observe a persistent, unknown impurity with a similar Rf value to my product on TLC. What should I do?
A2: This is a classic purification challenge. Here’s a systematic approach:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A switch from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient, or the addition of a small amount of a third solvent (e.g., triethylamine for basic impurities, or acetic acid for acidic impurities), can significantly alter selectivity.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Attempt Recrystallization:
-
Even if the impurity has similar polarity, it may have a different crystal lattice energy. A carefully selected recrystallization solvent can sometimes selectively crystallize your desired product, leaving the impurity in the mother liquor. Experiment with a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures).
-
-
Chemical Treatment:
-
If you can hypothesize the structure of the impurity, a chemical treatment might be possible. For example, if the impurity is an aldehyde, it can be reduced to an alcohol with a mild reducing agent like sodium borohydride, which will significantly change its polarity and ease its separation.
-
Q3: My product seems to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Degradation is a serious concern, especially with multifunctional molecules. The methylthio and dicarboxylate groups are potentially labile under certain conditions.
-
Hydrolysis of Esters: The dimethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions, especially in the presence of water and heat.
-
Prevention: Avoid strong acids and bases during workup and purification. If an aqueous extraction is necessary, use neutral water or mild bicarbonate solutions and work quickly. Ensure all organic solvents are dry.
-
-
Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or prolonged exposure to air at high temperatures. These oxidized byproducts will have significantly different polarities.
-
Prevention: Perform purification steps under an inert atmosphere (nitrogen or argon) if you suspect oxidative degradation. Avoid unnecessary heat.
-
-
Decarboxylation: While less common for esters, prolonged heating of pyrimidine dicarboxylic acids can lead to decarboxylation.[1]
-
Prevention: Use the minimum effective temperature for recrystallization and solvent removal.
-
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for troubleshooting the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate?
A1: Based on structurally similar compounds like dimethyl pyridinedicarboxylates, the pure compound is expected to be a white to off-white solid at room temperature.[2]
Q2: What solvents are suitable for dissolving this compound for analysis?
A2: Chloroform (CDCl3 for NMR), dichloromethane, and ethyl acetate are likely good choices for dissolving Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. For more polar solvents, methanol or acetonitrile could be effective. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic molecules, but can be difficult to remove.[3]
Q3: How should I store the purified compound?
A3: To prevent potential hydrolysis and oxidation, store the pure compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.
Q4: Can I use reverse-phase HPLC for purity analysis?
A4: Yes, reverse-phase HPLC is an excellent method for assessing the purity of your final compound and for monitoring the progress of your purification. A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
1. Preparation:
- Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
- Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the solubility is low, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
- Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for a compound of this nature is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.
2. Column Packing:
- Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
- Ensure the column is packed evenly to avoid cracking or channeling.
3. Elution:
- Carefully load the sample onto the top of the silica gel bed.
- Begin elution with the starting solvent mixture. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This method is highly effective for removing small amounts of impurities from a solid product.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or a mixture like ethyl acetate/hexanes) to find a suitable one.
2. Procedure:
- Place the crude solid in a flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
- If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.
- For maximum yield, you can place the flask in an ice bath to further decrease the solubility of your product.
3. Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
- Dry the crystals under vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
Caption: A simplified workflow for the purification of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 27, 2026, from [Link]
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (2024). Journal of Sulfur Chemistry, 45(5), 1-13.
- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). Molecules, 27(15), 4987.
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2015). Journal of the American Chemical Society, 137(35), 11418–11425.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1879-1883.
- 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-... (2015). Molbank, 2015(1), M842.
- One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. (2022).
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 27, 2026, from [Link]
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Chemistry of Heterocyclic Compounds, 57(4), 436-441.
-
Supporting Information for Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Crystallization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Welcome to the dedicated technical support guide for the crystallization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your crystallization experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the crystallization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and related compounds.
Q1: My compound is not precipitating from the solution, even after cooling. What should I do?
A1: This is a classic sign of a solution that is not supersaturated. The concentration of your compound is below its solubility limit at the given temperature.
-
Troubleshooting Steps:
-
Concentrate the Solution: If you have used too much solvent, carefully evaporate a portion of it to increase the concentration of your compound.[1] This can be done by gently heating the solution or by using a rotary evaporator.[1]
-
Induce Crystallization: If the solution is close to saturation, you can try to induce crystallization by:
-
Re-evaluate Your Solvent System: It's possible the solvent is too good for your compound, meaning it's highly soluble even at low temperatures.[3] Consider using a different solvent or a solvent/anti-solvent system.
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this. A slower cooling rate provides more time for ordered crystal lattice formation.[1]
-
Consider a Different Solvent: The chosen solvent may not be ideal. Experiment with solvents of different polarities.
-
Q3: The crystals that formed are very fine needles or a powder. How can I get larger crystals?
A3: The formation of very small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process.
-
Troubleshooting Steps:
-
Reduce the Rate of Cooling: As mentioned previously, slower cooling allows for the growth of larger, more well-defined crystals.[1]
-
Use a More Dilute Solution: Starting with a slightly more dilute solution (while still ensuring supersaturation upon cooling) can favor crystal growth over nucleation.[1]
-
Solvent Diffusion: A vapor diffusion or liquid-liquid diffusion setup can provide a very slow and controlled change in solvent composition, leading to the growth of high-quality single crystals.
-
Q4: My final product has a low yield. What are the likely causes?
A4: A low yield can be frustrating. Several factors could be at play.
-
Troubleshooting Steps:
-
Too Much Solvent: If an excessive amount of solvent was used, a significant portion of your compound may remain dissolved in the mother liquor.[1] You can check for this by taking a small sample of the mother liquor and evaporating it to see if a substantial amount of solid remains.[1]
-
Premature Crystallization: If the compound crystallizes too early (e.g., during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize the recovery of the crystalline product.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to tackling specific crystallization challenges.
Problem 1: No Crystal Formation
| Potential Cause | Underlying Principle | Recommended Action |
| Solution is undersaturated | The concentration of the solute is below its solubility at the current temperature. | Gently evaporate some of the solvent to increase the concentration.[1] |
| High solubility in the chosen solvent | The compound is too soluble in the solvent, even at low temperatures, preventing precipitation. | Try a solvent in which the compound has lower solubility, or use an anti-solvent to decrease solubility.[4] |
| Inhibition of nucleation | The energy barrier for the formation of the initial crystal nucleus is too high. | Introduce a seed crystal or scratch the inner surface of the flask to provide a template for crystal growth.[2] |
Problem 2: Formation of an Oil or Amorphous Solid
| Potential Cause | Underlying Principle | Recommended Action |
| Rapid cooling | The solution becomes highly supersaturated too quickly, leading to disordered precipitation rather than ordered crystal growth. | Re-dissolve the oil by heating and allow the solution to cool much more slowly. Consider insulating the flask.[1] |
| High concentration of impurities | Impurities can disrupt the crystal lattice formation, favoring the formation of an amorphous solid. | Consider a pre-purification step like column chromatography or treatment with activated charcoal to remove colored impurities.[1][5] |
| Inappropriate solvent | The solvent may not be conducive to forming a stable crystal lattice for your specific compound. | Experiment with different solvent systems. A solvent pair (a good solvent and a poor solvent) can sometimes be effective.[4] |
Problem 3: Poor Crystal Quality (Small, aggregated, or dendritic crystals)
| Potential Cause | Underlying Principle | Recommended Action |
| High rate of nucleation | Many small crystals form simultaneously due to rapid supersaturation, leaving little solute for the growth of existing crystals. | Decrease the rate of cooling or use a slightly more dilute solution to favor crystal growth over nucleation.[1] |
| Agitation or disturbance | Mechanical shock can induce rapid nucleation, leading to a large number of small crystals. | Allow the solution to cool in an undisturbed environment. |
| Presence of certain impurities | Some impurities can act as nucleation sites or inhibit growth on certain crystal faces, leading to undesirable morphologies. | Further purify the starting material if possible. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common crystallization techniques that can be adapted for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Protocol 1: Cooling Crystallization
This is the most common and straightforward crystallization method.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For pyrimidine derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures with water can be good starting points.[6][7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and continue adding the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration funnel and the receiving flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Solvent-Antisolvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.[4]
-
Solvent Selection: Choose a "good" solvent in which your compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.
-
Addition of Antisolvent: Slowly add the anti-solvent to the solution with stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Re-dissolution: Add a small amount of the "good" solvent dropwise until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Isolation and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for the absence of crystal formation.
Caption: Decision tree for addressing the issue of a compound oiling out.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
University of Oxford. (n.d.). Guide for crystallization. [Link]
-
IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. [Link]
-
ResearchGate. (2013). Green synthesis of pyrimidine derivative. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. praxilabs.com [praxilabs.com]
- 3. unifr.ch [unifr.ch]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Methylthio Group Oxidation
Welcome to the technical support center for managing and preventing the oxidation of methylthio (-SCH₃) groups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of unwanted thioether oxidation. The sulfur atom in a methylthio group is highly susceptible to oxidation, which can alter the biological activity, stability, and physicochemical properties of your target molecules. This resource provides in-depth, field-proven insights and actionable protocols to help you navigate this common synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing unexpected byproducts. How do I know if my methylthio group is being oxidized?
The most common oxidation products of a methylthio group are the corresponding methylsulfinyl (a sulfoxide, -S(O)CH₃) and methylsulfonyl (a sulfone, -S(O)₂CH₃) moieties.[1][2] Oxidation can be readily detected and quantified using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the quickest method. You will observe new peaks in your chromatogram with corresponding mass increases of +16 Da (for the sulfoxide) and +32 Da (for the sulfone) relative to your starting material.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The singlet corresponding to the -SCH₃ protons (typically ~2.1-2.5 ppm) will shift downfield upon oxidation. The sulfoxide (-S(O)CH₃) protons appear around 2.7-3.0 ppm, and the sulfone (-S(O)₂CH₃) protons are further downfield, typically >3.0 ppm.
-
¹³C NMR: A similar downfield shift is observed for the methyl carbon.
-
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV or other suitable detector, HPLC can resolve the starting material from its more polar oxidized byproducts.[4] Spiking the sample with authentic, intentionally synthesized standards of the sulfoxide and sulfone can confirm peak identities.
Q2: What are the most common causes of unintentional methylthio oxidation?
Unwanted oxidation is typically caused by oxidizing reagents used in the reaction, atmospheric oxygen, or trace impurities.
-
Reagents: Many common laboratory reagents can oxidize thioethers. These include peroxy acids (like m-CPBA), hydrogen peroxide (H₂O₂), ozone (O₃), and certain metal-based oxidants.[1] Even milder reagents can pose a risk under prolonged reaction times or elevated temperatures. Hypochlorite (bleach) is also a potent oxidant of thioethers.[5][6]
-
Atmospheric Oxygen: For sensitive substrates, particularly in the presence of light or trace metal catalysts, prolonged exposure to air can lead to slow oxidation. This is a critical consideration for long-term storage of compounds containing methylthio groups.
-
Process Conditions: In pharmaceutical manufacturing and peptide synthesis, oxidation of methionine residues is a well-known degradation pathway, often triggered by processing conditions or excipients.[7][8]
Q3: What is the difference between a sulfoxide and a sulfone, and why does it matter?
The oxidation of a thioether to a sulfoxide is the first step, followed by a subsequent, often more difficult, oxidation to the sulfone.[1][9]
-
Methylsulfinyl Group (Sulfoxide): This group introduces a stereocenter at the sulfur atom, which can lead to diastereomers if other stereocenters are present in the molecule. It significantly increases polarity and introduces a hydrogen bond acceptor, which can drastically alter biological activity and pharmacokinetic properties.
-
Methylsulfonyl Group (Sulfone): The sulfone is a highly polar, stable, and achiral functional group. It is a strong hydrogen bond acceptor. Formation of the sulfone is generally irreversible under standard deprotection or reduction conditions.[10]
The diagram below illustrates this two-step oxidation pathway.
Caption: Oxidation pathway of a methylthioether.
Troubleshooting Guide: Managing Unwanted Oxidation
This section provides solutions to common problems encountered during synthesis and handling of molecules bearing a methylthio group.
Problem 1: My methylthio group is oxidized during a synthetic step targeting another functional group.
This is a classic chemoselectivity challenge. The electron-rich sulfur is often more susceptible to oxidation than other functional groups like alkenes or alcohols.
Solution A: Select a Milder or More Chemoselective Oxidant
The choice of oxidant is paramount. Instead of aggressive, non-selective reagents like excess m-CPBA or H₂O₂, consider alternatives known for better selectivity.
| Oxidant System | Target Reaction | Selectivity vs. Thioether | Comments & References |
| Ozone (O₃), controlled | Ozonolysis of alkenes | Low selectivity, will oxidize thioether.[1] | Often requires protection of the thioether. |
| m-CPBA, >2 eq. | Epoxidation, Baeyer-Villiger | Low selectivity, will oxidize to sulfone.[1] | Stoichiometry is key; 1 eq. often gives sulfoxide.[1] |
| Hydrogen Peroxide (H₂O₂) | Various oxidations | Generally slow for thioethers unless catalyzed.[5] | Metal catalysts dramatically increase oxidation rates. |
| Davis Oxaziridines | Hydroxylation of enolates | Good selectivity for other groups over thioethers. | Can be tuned sterically and electronically. |
| Potassium Peroxymonosulfate (Oxone®) | Various oxidations | Potent oxidant, often forms sulfone.[11] | Often used in a biphasic system with a buffer. |
Expert Insight: When attempting an epoxidation on a molecule with a thioether, slow addition of m-CPBA at low temperatures (e.g., -78 °C to 0 °C) can sometimes favor epoxidation over sulfur oxidation. However, this requires careful optimization and monitoring.
Solution B: Employ a Protecting Group Strategy
If a suitable selective reagent cannot be found, the most robust solution is to temporarily protect the methylthio group.[12] A common strategy is to convert the nucleophilic thioether into an electron-deficient sulfonium salt, which is resistant to oxidation.
Caption: General workflow for a protecting group strategy.
Protocol: Protection of a Methylthio Group as a Sulfonium Salt
-
Protection: Dissolve the substrate (1.0 eq.) in a suitable solvent like acetone or acetonitrile. Add a slight excess of an alkylating agent (e.g., methyl iodide or triethyloxonium tetrafluoroborate, 1.1-1.5 eq.). Stir at room temperature until analysis (TLC or LC-MS) shows complete conversion to the sulfonium salt. The product often precipitates and can be isolated by filtration.
-
Reaction: Use the isolated sulfonium salt in the subsequent oxidation reaction. The positively charged sulfur is now deactivated towards further oxidation.
-
Deprotection: After the reaction, the thioether can be regenerated by nucleophilic demethylation. This can often be achieved by heating the sulfonium salt with a soft nucleophile like thiophenol, sodium thiophenoxide, or triphenylphosphine.
Problem 2: My compound, which contains a methionine residue, is degrading upon storage or during peptide cleavage.
Methionine is particularly prone to oxidation, and this is a major concern in peptide and protein therapeutics.[7][13][14]
Solution A: Use Scavengers and Antioxidants
During the final acidolytic cleavage step in solid-phase peptide synthesis (e.g., with trifluoroacetic acid, TFA), reactive carbocations can be generated from protecting groups. These can alkylate the thioether, but the conditions are also often oxidative.
-
Cleavage Cocktails: Always include "scavengers" in your TFA cleavage cocktail. A combination of dimethyl sulfide (Me₂S) and triphenylphosphine (PPh₃) can effectively prevent oxidation and reduce any sulfoxide that does form.[15] For Cys-containing peptides, a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), Me₂S, and triisopropylsilane (TIS) with a catalytic amount of PPh₃ is highly effective.[15]
-
Formulation & Storage: For drug products, the inclusion of antioxidants is a standard stabilization strategy.[16] Thiol-containing compounds like glutathione or N-acetylcysteine can act as effective antioxidants.[17][18] Excess free methionine is often added to formulations to act as a sacrificial scavenger, protecting the methionine residues within the therapeutic protein.[13]
Solution B: Reversing Unwanted Oxidation
If a small amount of the sulfoxide has formed, it is often possible to reduce it back to the thioether. This is a common strategy for rescuing valuable material.
Protocol: Reduction of Methionine Sulfoxide in a Peptide A variety of reagents can be used for this reduction. A mild and effective system is ammonium iodide with dimethyl sulfide.[19]
-
Dissolution: Dissolve the peptide containing the methionine sulfoxide (Met(O)) in a suitable solvent mixture. A common system is TFA with a co-solvent.
-
Reagent Addition: Add ammonium iodide (NH₄I, ~10 eq.) and dimethyl sulfide (Me₂S, ~20 eq.) to the solution. The Me₂S acts as a co-reductant and helps prevent side reactions.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the Met(O) species (mass -16 Da).
-
Workup: Once the reaction is complete, the peptide can be isolated by precipitation with cold diethyl ether followed by purification via HPLC.
A selection of other common reagents for reducing sulfoxides to thioethers is listed below.[20]
| Reagent System | Conditions | Comments |
| TFA / NH₄I / Me₂S | Room Temperature | Mild, effective for peptides.[15][19] |
| SOCl₂ / Ph₃P | THF, Room Temp | Catalytic in SOCl₂, mild conditions.[20] |
| Tf₂O / KI | Acetonitrile, Room Temp | Chemoselective, tolerates many functional groups.[20] |
| NaBH₄ / I₂ | Anhydrous THF | Effective and chemoselective.[20] |
Troubleshooting Workflow
Use this decision tree to guide your experimental approach when facing methylthio oxidation.
Caption: Decision workflow for troubleshooting methylthio oxidation.
References
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Chapter 6 "protection for the thiol group". (n.d.). ResearchGate. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). ACS Publications. [Link]
-
Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (n.d.). ACS Publications. [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (n.d.). Royal Society of Chemistry. [Link]
-
Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). ResearchGate. [Link]
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed. [Link]
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. (2025). ResearchGate. [Link]
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Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. (2021). NIH National Center for Biotechnology Information. [Link]
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Chapter 5 Thiol Protecting Groups. (n.d.). K-F-Fraser-Reid.com. [Link]
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Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. (2025). ResearchGate. [https://www.researchgate.net/publication/377595245_Unique_Impacts_of_Methionine_Oxidation_Tryptophan_Oxidation_and_Asparagine_Deamidation_on_Antibody_Stability_and_Aggregation]([Link]_ Oxidation_and_Asparagine_Deamidation_on_Antibody_Stability_and_Aggregation)
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The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (2025). ResearchGate. [Link]
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One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (n.d.). NIH National Center for Biotechnology Information. [Link]
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A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. (n.d.). Taylor & Francis Online. [Link]
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Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. [Link]
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Chemoselective thioether oxidation. (n.d.). Reddit. [Link]
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The role of thiols in antioxidant systems. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). NIH National Center for Biotechnology Information. [Link]
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INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.). Romanian Journal of Oral Rehabilitation. [Link]
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Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (n.d.). ACS Publications. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]
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Thioether Antioxidant. (n.d.). Tintoll. [Link]
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Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. (n.d.). PubMed. [Link]
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Managing reaction exotherms in large-scale synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
A Senior Application Scientist's Guide to Managing Reaction Exotherms
Welcome to the technical support center for the large-scale synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing reaction exotherms during scale-up. This guide is structured to offer practical, field-proven insights and troubleshooting solutions to common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm, and why is it a critical concern in the large-scale synthesis of this pyrimidine derivative?
A1: A reaction exotherm is the release of heat during a chemical reaction. In large-scale synthesis, managing this heat is crucial because the reactor's surface-area-to-volume ratio decreases as the scale increases.[1][2] This makes it more difficult to dissipate the heat generated, which can lead to a rapid increase in temperature and pressure.[3] If not controlled, this can result in a dangerous situation known as a thermal runaway, potentially leading to equipment failure, explosions, and the release of hazardous materials.[3][4]
Q2: What are the primary contributing factors to a significant exotherm in the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate?
A2: The primary exotherm in this synthesis likely originates from the condensation reaction that forms the pyrimidine ring. The reaction of an amidine, urea, or thiourea derivative with a 1,3-bifunctional three-carbon fragment is a common method for constructing the pyrimidine ring and is often exothermic.[5] The specific reagents used, their concentration, the rate of addition, and the reaction temperature all play a significant role in the rate of heat generation.
Q3: What preliminary steps should be taken to assess the thermal risk before scaling up the synthesis?
A3: A thorough thermal hazard assessment is essential before any scale-up. This should include:
-
Literature Review: A comprehensive search for any available data on the thermal properties of the reactants, products, and similar reactions.
-
Calorimetry Studies: Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are invaluable.[6][7] RC can determine the total heat of reaction, the heat release rate, and the heat capacity of the reaction mass, which are critical for safe scale-up.[8][9] DSC can be used to assess the thermal stability of individual components and the final product.
-
Worst-Case Scenario Analysis: It is crucial to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise to understand the potential consequences of a cooling failure.[10]
Q4: What are the key process parameters to monitor and control to prevent a thermal runaway?
A4: Continuous monitoring and tight control of the following parameters are critical:
-
Temperature: The internal reaction temperature should be continuously monitored and maintained within a safe operating range.
-
Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to ensure that the rate of heat generation does not exceed the reactor's cooling capacity.
-
Agitation: Proper agitation is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Pressure: The reactor pressure should be monitored to detect any unexpected gas evolution, which could indicate a developing thermal event.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to exotherm management during the synthesis.
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, uncontrolled temperature increase | Reagent addition is too fast; Inadequate cooling; Agitator failure. | 1. Immediately stop all reagent addition. 2. Maximize cooling by ensuring the coolant is at its lowest temperature and maximum flow rate.3. If the temperature continues to rise, initiate the emergency quenching protocol.[10] | Implement a slower, controlled addition profile. Ensure the cooling system is properly sized and functioning before starting the reaction. Verify agitator functionality. |
| Localized boiling or fuming | Poor mixing leading to hot spots. | 1. Stop reagent addition. 2. Increase agitation rate if safe to do so. 3. Maximize cooling. [10] | Use appropriately designed agitators (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing. Perform mixing studies at a smaller scale. |
| Sudden pressure increase in the reactor | Onset of a secondary decomposition reaction; Gas evolution from the primary reaction is faster than anticipated. | 1. Stop all reagent addition and heating. 2. Maximize cooling. 3. If pressure continues to rise, vent the reactor to a safe location through a designated relief system. | Conduct thermal stability studies (e.g., using DSC or ARC) to identify the onset temperature of any decomposition reactions. Ensure the process is operated well below this temperature. Size the pressure relief system appropriately. |
| Reaction fails to initiate, followed by a sudden, sharp exotherm | Induction period; Presence of an inhibitor. | 1. Stop reagent addition. 2. Be prepared for a delayed exotherm and ensure the cooling system is ready. | Understand the reaction kinetics. If an induction period is known, adjust the initial temperature accordingly. Ensure all reagents are free from inhibitors. |
Experimental Protocols
The following is a generalized, safety-oriented protocol for the large-scale synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. Note: This is a hypothetical protocol and must be thoroughly evaluated and optimized at a laboratory scale before any large-scale implementation.
Protocol: Controlled Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Calibrate all temperature, pressure, and agitator speed sensors.
-
Verify the functionality of the cooling system and emergency quench system.
-
-
Initial Charge:
-
Charge the reactor with the appropriate solvent and one of the reactants (e.g., the 1,3-dicarbonyl compound).
-
Start agitation and bring the reactor contents to the desired initial temperature.
-
-
Controlled Reagent Addition:
-
The second reactant (e.g., S-methylisothiourea) should be added subsurface via a dosing pump at a pre-determined, slow rate.
-
The addition rate should be linked to the reactor's cooling capacity to maintain a constant temperature.
-
-
Reaction Monitoring:
-
Continuously monitor the internal temperature, jacket temperature, and pressure.
-
Take periodic samples for in-process analysis (e.g., HPLC, GC) to monitor reaction progress and detect any side-product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor contents to a safe temperature before proceeding with the work-up.
-
Follow standard procedures for quenching, extraction, and crystallization.
-
Visualization of Workflows
Diagram 1: Decision-Making Workflow for Exotherm Management
Caption: A flowchart illustrating the decision-making process for managing thermal deviations during large-scale synthesis.
Diagram 2: Process Safety Workflow for Scale-Up
Caption: A workflow outlining the key stages of process safety assessment for scaling up chemical synthesis.
References
Sources
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Analytical methods for detecting low-level impurities in Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Welcome to the technical support center for the analytical characterization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are tasked with ensuring the purity and quality of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in detecting and quantifying low-level impurities.
The control of impurities is a critical aspect of chemical and pharmaceutical development, as even minute quantities of contaminants can affect the safety, efficacy, and stability of the final product.[1][2][3] This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions during your analytical work.
Section 1: Understanding Potential Impurities
A thorough understanding of the synthesis and potential degradation pathways of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is fundamental to effective impurity profiling. While a specific synthesis route for this exact molecule is not publicly detailed, we can infer potential impurities based on the synthesis of analogous pyrimidine and dicarboxylate compounds.[4][5][6][7]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions during the synthesis. For example, isomers or products from over-methylation.
-
Reagents and Catalysts: Residual amounts of chemicals used to facilitate the reaction.
Potential Degradation Products:
-
Hydrolysis Products: The ester groups can be hydrolyzed to the corresponding carboxylic acids, especially in the presence of moisture and at non-neutral pH.
-
Oxidation Products: The methylthio group is susceptible to oxidation, which could form sulfoxide or sulfone derivatives.
-
Photodegradation Products: Exposure to light can induce degradation, potentially leading to complex mixtures of impurities.[2][3]
Section 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.[1][2][3][8]
HPLC Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Secondary Interactions: Silanol groups on the silica backbone can interact with basic nitrogens in the pyrimidine ring. 3. Inappropriate Mobile Phase pH: The ionization state of the analyte and impurities can affect their interaction with the stationary phase. | 1. Reduce Injection Concentration/Volume: This prevents overloading and allows for more efficient partitioning. 2. Use a Base-Deactivated Column or Add a Competitive Amine to the Mobile Phase: This minimizes interactions with residual silanols. 3. Adjust Mobile Phase pH: For this compound, a slightly acidic mobile phase (pH 3-4) will likely protonate the pyrimidine nitrogens, leading to more consistent interactions and better peak shape. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Degradation of Sample in the Autosampler: The sample may not be stable under the storage conditions in the autosampler. | 1. Use High-Purity Solvents and Flush the System Thoroughly: This ensures a clean baseline. 2. Analyze a Blank Injection: This will confirm if the ghost peaks are from the system or the sample. 3. Evaluate Sample Stability: Analyze the sample immediately after preparation and after a period in the autosampler to check for degradation. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing by the pump. 2. Temperature Variations: Changes in column temperature affect retention. 3. Column Degradation: Loss of stationary phase over time. | 1. Prime the Pump and Degas the Mobile Phase: Ensures accurate and consistent mobile phase delivery. 2. Use a Column Oven: This maintains a stable temperature for reproducible chromatography. 3. Use a Guard Column and Monitor Column Performance: A guard column protects the analytical column from strongly retained impurities. Regularly check the performance with a standard to monitor for degradation. |
| Low Sensitivity for Impurities | 1. Suboptimal Detection Wavelength: The chosen wavelength may not be the absorbance maximum for the impurities. 2. High Background Noise: Can be caused by impure mobile phase or a failing detector lamp. | 1. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling the selection of the optimal wavelength for each impurity. 2. Use High-Purity Solvents and Check Detector Performance: This will reduce baseline noise and improve the signal-to-noise ratio. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.[1][2][3]
-
Chromatographic System:
-
HPLC with a UV or DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 4 °C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Detection:
-
Wavelength: 254 nm (or optimized based on the UV spectra of the main component and expected impurities).
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 1 mg/mL.
-
Visualization of HPLC Workflow
Caption: A typical workflow for HPLC impurity analysis.
Section 3: Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[9][10][11][12]
GC-MS Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Peak Shape (Tailing) | 1. Active Sites in the Inlet or Column: Can cause adsorption of polar analytes. 2. Improper Injection Technique: Can lead to band broadening. | 1. Use a Deactivated Inlet Liner and a High-Quality GC Column: This minimizes interactions with active sites. 2. Optimize Injection Parameters: Ensure rapid and complete transfer of the sample to the column. |
| No Peaks or Very Small Peaks | 1. Syringe/Injection Port Issue: The sample may not be reaching the column. 2. Leak in the System: A leak can prevent the sample from being efficiently transferred to the detector. | 1. Check the Syringe and Septum: Ensure the syringe is functioning correctly and the septum is not cored. 2. Perform a Leak Check: This is a critical step to ensure the integrity of the GC system. |
| Co-elution of Peaks | 1. Inadequate Chromatographic Resolution: The column and temperature program may not be suitable for separating all components. | 1. Optimize the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds. 2. Use a Different GC Column: A column with a different stationary phase may provide the necessary selectivity. |
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is a general guideline for the analysis of residual solvents.
-
GC-MS System:
-
GC with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
GC Parameters:
-
Inlet Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C, hold for 5 min.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample and is not expected to be a residual solvent.[9]
-
Visualization of GC-MS Workflow
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an invaluable tool for the structural characterization of the main component and for identifying unknown impurities.[6] It provides detailed information about the chemical environment of each atom in a molecule.
NMR Troubleshooting and Interpretation Guide
| Question | Answer and Rationale |
| How can NMR confirm the structure of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate? | ¹H NMR should show distinct signals for the methylthio group, the two methoxy groups of the esters, and the proton on the pyrimidine ring. The chemical shifts and coupling patterns will be characteristic of the structure. ¹³C NMR will show the expected number of carbon signals, including those for the carbonyls of the esters and the carbons of the pyrimidine ring. |
| An unexpected peak appears in the ¹H NMR spectrum. What could it be? | Compare the chemical shift and integration of the unknown peak to the main component's peaks. It could be a process-related impurity (e.g., a starting material or a byproduct with a similar core structure) or a degradation product (e.g., hydrolysis to a carboxylic acid would result in the disappearance of a methoxy signal and the appearance of a broad OH signal). 2D NMR techniques like COSY and HSQC can help in elucidating the structure of the unknown. |
| The integration of the methyl ester protons is lower than expected relative to the methylthio protons. What does this suggest? | This could indicate partial hydrolysis of one or both of the dimethyl ester groups to the corresponding carboxylic acid. The resulting mono- or di-acid would have fewer methyl ester protons, leading to a lower integration value. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in a drug substance?
A1: The acceptance criteria for impurities are guided by regulatory bodies like the ICH. For a new drug substance, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.[1]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, also known as stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[2][3] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical method.[2][3]
Q3: How do I choose between HPLC and GC for impurity analysis?
A3: The choice depends on the properties of the impurities. HPLC is suitable for non-volatile and thermally unstable compounds, which will likely be the case for most process-related impurities and degradation products of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. GC is the preferred method for volatile compounds, such as residual solvents.
Q4: What is method validation and why is it necessary?
A4: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] It is a regulatory requirement and ensures that the method is accurate, precise, specific, sensitive, and robust.
Section 6: Data Summary Tables
Table 1: Physicochemical Properties of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄S | Inferred |
| Molecular Weight | 242.25 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, DMSO | Inferred |
Table 2: Comparison of Analytical Techniques for Impurity Detection
| Technique | Applicability | Advantages | Limitations |
| HPLC-UV/DAD | Non-volatile process-related impurities and degradation products. | High resolution, quantitative, robust. | Not suitable for volatile compounds; requires chromophores for detection. |
| LC-MS | Identification and quantification of known and unknown impurities. | High sensitivity and specificity, provides molecular weight information. | More complex and expensive than HPLC-UV. |
| GC-FID/MS | Volatile impurities and residual solvents. | High sensitivity for volatile compounds, MS provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation of the main component and unknown impurities. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods. |
References
-
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. (2016). ResearchGate. [Link]
-
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2820. [Link]
-
Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. (2017). ResearchGate. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. (2020). Annales Pharmaceutiques Francaises, 79(2), 179-193. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). ResearchGate. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
-
STABILITY INDICATING RP-HPLC ASSAY METHOD FOR ESTIMATION OF DIMETHYL FUMARATE IN BULK AND CAPSULES. (2017). Semantic Scholar. [Link]
-
Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. (2000). Rapid Communications in Mass Spectrometry, 14(18), 1727-1733. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2020). Molecules, 25(21), 5085. [Link]
-
6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). (2015). ResearchGate. [Link]
-
Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. (2019). Research Journal of Pharmacy and Technology, 12(10), 4821-4826. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2018). Molecules, 23(10), 2486. [Link]
-
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. (2011). ResearchGate. [Link]
-
Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography. (2020). Der Pharmacia Lettre, 12(5), 18-31. [Link]
-
Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. [Link]
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino-)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. (2008). Records of Natural Products, 2(4), 93-99. [Link]
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Validation & Comparative
A Comparative Guide to 2D NMR Techniques for the Structural Validation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Introduction: Beyond the One-Dimensional Spectrum
In the realm of drug discovery and materials science, the precise and unambiguous determination of a molecule's structure is a non-negotiable cornerstone of research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C experiments, serves as the initial workhorse for characterization, its utility can be limited when analyzing complex molecules. Substituted heterocyclic systems, such as Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, often present a challenge for 1D NMR due to a low proton count, the presence of multiple quaternary carbons, and the potential for overlapping signals.
This guide provides an in-depth, practical comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—to definitively validate the structure of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. We will move beyond simply listing protocols to explain the causality behind experimental choices, demonstrating how a multi-faceted 2D NMR approach creates a self-validating system for structural elucidation, ensuring the highest degree of confidence for researchers and drug development professionals.
The Molecule in Question: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
The target molecule features a pyrimidine core substituted with a methylthio group and two dimethyl ester functionalities.
Structure:

A preliminary analysis using 1D NMR would reveal four distinct proton environments and nine carbon environments. However, 1D spectra alone cannot confirm the connectivity between the methylthio group, the two ester groups, and their precise positions on the pyrimidine ring. This is where 2D NMR becomes indispensable.
The 2D NMR Toolkit: A Comparative Overview
We will employ a suite of three fundamental 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-validated result.
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] It is the primary tool for mapping out contiguous proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[3][4] It provides an unambiguous map of every protonated carbon, simplifying the assignment process significantly.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[4][5] It is the key to assembling the molecular skeleton by connecting protonated fragments to non-protonated (quaternary) carbons, such as carbonyls and substituted ring positions.
Experimental Workflow and Protocols
A logical workflow is critical for efficient and accurate structure determination. The process involves sequential data acquisition and analysis, where each step builds upon the last.
Conclusion: A Synergy of Techniques for Unambiguous Validation
This guide demonstrates that while 1D NMR provides a foundational overview, it is insufficient for the complete structural validation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. A comparative and integrated application of 2D NMR techniques is essential for achieving irrefutable proof of structure.
-
HSQC provides the fundamental C-H connections.
-
COSY confirms the absence of H-H coupling, a critical piece of the puzzle.
-
HMBC serves as the master architect, connecting all individual fragments and confirming the substitution pattern around the pyrimidine ring.
By following this workflow, researchers can systematically and logically analyze the spectral data. The consistency required across all experiments—the direct correlations from HSQC must align with the long-range correlations from HMBC—creates the self-validating system necessary for the high standards of scientific integrity in research and pharmaceutical development.
References
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube, uploaded by The Organic Chemistry Tutor, 10 August 2020, [Link].
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... . ResearchGate, April 2024, [Link].
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1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate . ResearchGate, Accessed 27 January 2026, [Link].
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Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate . ResearchGate, January 2007, [Link].
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Common 2D (COSY, HSQC, HMBC) . SDSU NMR Facility – Department of Chemistry, Accessed 27 January 2026, [Link].
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7.6: Interpreting 2-D NMR Spectra . Chemistry LibreTexts, 11 February 2023, [Link].
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . PMC - PubMed Central, Accessed 27 January 2026, [Link].
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI, Accessed 27 January 2026, [Link].
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines . ResearchGate, December 1979, [Link].
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High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method . PMC - NIH, Accessed 27 January 2026, [Link].
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A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma, 2 April 2018, [Link].
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4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one . MDPI, Accessed 27 January 2026, [Link].
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity assessment of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a key heterocyclic compound. The choice of analytical technique is critical, as it directly impacts the accuracy, sensitivity, and efficiency of impurity profiling, ensuring the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, detailed protocols.
Understanding the Analyte: Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Before developing a separation method, understanding the physicochemical properties of the target analyte is crucial. Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate possesses a pyrimidine core, a heterocyclic aromatic ring, substituted with two methyl ester functional groups and a methylthio group.
-
Polarity and Solubility : The presence of two ester groups and nitrogen atoms in the pyrimidine ring imparts a moderate degree of polarity. This suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane, which is a key consideration for sample preparation in both HPLC and GC.
-
Volatility and Thermal Stability : The methyl ester and methylthio groups contribute to the molecule's volatility. While many pyrimidine derivatives can be thermally labile, the absence of highly sensitive functional groups suggests that this compound may possess sufficient thermal stability for GC analysis, although careful optimization of the injection and oven temperatures is necessary to prevent degradation.[1]
-
UV Absorbance : The pyrimidine ring is a chromophore, meaning it absorbs ultraviolet (UV) light. This property is fundamental for quantitative analysis using HPLC with a UV detector. The extended conjugation provided by the dicarboxylate and methylthio substituents is expected to result in a strong UV absorbance, likely in the 220-280 nm range, providing good sensitivity.[2]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[3][4] A reversed-phase HPLC method is the logical first choice for this analyte due to its moderate polarity.
Rationale for HPLC Method Development
A reversed-phase approach using a C18 column is selected for its versatility and wide applicability in separating moderately polar compounds. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for fine-tuning the retention and resolution of the analyte from its potential impurities.[5] A gradient elution is proposed to ensure the timely elution of any more non-polar impurities and to maintain sharp peak shapes. UV detection is chosen for its sensitivity and selectivity for this chromophoric molecule.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography (GC) Method
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[3] For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a direct injection GC method is proposed, assuming sufficient thermal stability.
Rationale for GC Method Development
The choice of a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, provides a good balance of selectivity for a range of potential impurities. A temperature-programmed oven allows for the separation of compounds with different boiling points, ensuring that both volatile and less volatile impurities can be resolved. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and its universal response to carbon-containing compounds, making it suitable for purity determination by area percent.
Detailed GC Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
GC Workflow Diagram
Caption: GC workflow for purity assessment.
Method Validation and Comparison
Both the HPLC and GC methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6][7][8] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of the two methods based on typical outcomes for similar analyses.
| Parameter | HPLC Method | GC Method | Justification |
| Retention Time of Main Peak | ~15 min | ~10 min | GC often has faster analysis times for volatile compounds. |
| Resolution from Impurities | Excellent (>2.0) | Good (>1.5) | HPLC generally offers superior resolution for complex mixtures of pharmaceutical impurities.[9] |
| LOD | ~0.01% | ~0.02% | HPLC with UV detection can be highly sensitive for chromophoric compounds.[9] |
| LOQ | ~0.03% | ~0.06% | Consistent with the higher sensitivity of the HPLC-UV method. |
| Precision (%RSD) | < 1.0% | < 1.5% | Modern HPLC systems offer excellent precision. |
| Analysis Time per Sample | ~30 min | ~20 min | Includes column re-equilibration for HPLC. |
| Robustness | High | Moderate | HPLC is less susceptible to minor variations in temperature and flow. GC can be sensitive to injector and oven temperature fluctuations. |
| Potential Issues | Complex mobile phase preparation, potential for peak tailing. | Analyte degradation at high temperatures, potential for non-volatile impurities to remain in the injector or column. | Each technique has its inherent challenges that must be managed. |
Head-to-Head Comparison
HPLC Advantages:
-
Superior Resolution: HPLC is highly effective at separating a wide range of impurities, including those that are structurally very similar to the main compound.[9]
-
Suitability for Non-Volatile Impurities: HPLC can analyze non-volatile or thermally labile impurities that would not be amenable to GC.
-
High Sensitivity: With a strong chromophore in the analyte, HPLC-UV can achieve very low limits of detection.[9]
GC Advantages:
-
Faster Analysis Time: For volatile compounds, GC can offer a quicker turnaround time per sample.
-
Simpler "Mobile Phase": GC uses inert gases as the mobile phase, which are inexpensive and do not require complex preparation or disposal procedures.
-
High Efficiency: Capillary GC columns provide a large number of theoretical plates, leading to efficient separations of volatile compounds.
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the purity assessment of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
-
The HPLC method is recommended as the primary, more robust, and comprehensive technique for purity profiling. Its ability to handle a wider range of potential impurities (including non-volatile and thermally sensitive ones) and its typically higher resolution make it the preferred choice for regulatory submissions and in-depth stability studies.
-
The GC method serves as an excellent orthogonal technique. Its speed and different separation mechanism make it ideal for routine quality control, for specifically targeting volatile impurities, and for confirming the purity results obtained by HPLC.
Ultimately, the choice of method, or the decision to use both, will depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development. A comprehensive purity assessment strategy will often employ both HPLC and GC to gain a complete picture of the impurity profile of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
References
- Zheng, J., Wang, X., Pang, D., Sun, Y., & Su, W. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2820.
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025-06-06). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Veeprho. (2024-08-08). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118(1), 439-445.
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Ribeiro, B., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(14), 7485-7496.
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
McCurry, J. D. (2012, May 7). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Technologies. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2025-12-10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
- Wolfenden, R., & Snider, M. J. (2001). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 123(45), 11091–11092.
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PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]
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PubMed. (2004). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Retrieved from [Link]
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ResearchGate. (2016, August). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. Retrieved from [Link]
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Separation Science. (n.d.). Methods and Applications to Improve Pharmaceutical Workflows. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Benchmarking the synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate against other methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules. Its presence in natural products and synthetic drugs highlights its versatility and importance. Among the vast array of pyrimidine derivatives, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate stands out as a valuable intermediate, offering multiple points for further functionalization. This guide provides a comprehensive benchmark of a primary synthesis route for this compound, juxtaposed with alternative methodologies, to inform experimental design and strategic synthetic planning.
Introduction: The Significance of 2-(Methylthio)pyrimidine-4,5-dicarboxylates
The 2-(methylthio)pyrimidine core is a privileged structure in medicinal chemistry, often serving as a linchpin in the synthesis of kinase inhibitors and other therapeutic agents. The methylthio group can act as a leaving group for nucleophilic substitution, allowing for the introduction of various functionalities at the 2-position. Furthermore, the vicinal ester groups at the 4 and 5-positions provide handles for a diverse range of chemical transformations, including amidation and the construction of fused ring systems. The strategic importance of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, therefore, lies in its potential as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization.
Primary Synthesis Route: Cyclocondensation of S-Methylisothiourea with Dimethyl Acetylenedicarboxylate (DMAD)
A prevalent and efficient method for the synthesis of the title compound involves the cyclocondensation reaction between S-methylisothiourea and dimethyl acetylenedicarboxylate (DMAD). This approach is attractive due to its atom economy and the direct formation of the desired pyrimidine ring system.
Mechanistic Rationale
The reaction is believed to proceed through a nucleophilic attack of the sulfur atom of S-methylisothiourea on one of the sp-hybridized carbons of DMAD. This initial Michael addition is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrimidine ring. The reaction is often carried out in a suitable solvent, and the conditions can be optimized to maximize the yield.
Experimental Protocol: Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
-
Reagents:
-
S-methylisothiourea sulfate
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
-
Procedure:
-
To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate and stir until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Alternative Synthetic Strategies
While the S-methylisothiourea and DMAD route is a primary method, other synthetic pathways can be considered, particularly when seeking to introduce diversity at different positions of the pyrimidine ring.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step, often with high atom economy and reduced waste.[1] While a direct three-component synthesis of the title compound is not widely reported, analogous reactions provide a conceptual framework. For instance, the Biginelli reaction, a classic MCR, produces dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] Adaptation of such a strategy using a dicarbonyl compound with the appropriate reactivity could potentially lead to the desired 4,5-dicarboxylate substitution pattern.
Synthesis from Substituted Pyrimidine Precursors
An alternative strategy involves the modification of a pre-existing pyrimidine ring. For example, one could envision a synthesis starting from a dihalopyrimidine, followed by the introduction of the methylthio and dicarboxylate functionalities through a series of substitution and carbonylation reactions. This approach may offer greater control over the substitution pattern but likely involves a longer synthetic sequence.
Comparative Analysis
To provide a clear benchmark, the following table summarizes the key aspects of the primary synthesis route against the conceptual alternatives.
| Feature | Primary Route (S-Methylisothiourea + DMAD) | Multi-component Reaction (Conceptual) | From Substituted Precursors (Conceptual) |
| Starting Materials | S-methylisothiourea, DMAD | Aldehyde, β-dicarbonyl, Thiourea | Dihalopyrimidine, etc. |
| Number of Steps | One-pot | One-pot | Multi-step |
| Atom Economy | High | High | Lower |
| Yield | Generally Good to Excellent (reported for analogous reactions) | Variable, highly dependent on substrate scope | Can be high for individual steps, but overall yield may be lower |
| Scalability | Potentially scalable | Can be challenging to scale up | Generally more scalable |
| Versatility | Limited by the availability of substituted amidines and alkynes | High potential for diversity | High, allows for late-stage functionalization |
Logical Workflow for Synthesis
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the availability of starting materials. The following diagram illustrates a decision-making workflow for selecting a synthetic approach.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is most directly and efficiently achieved through the cyclocondensation of S-methylisothiourea and dimethyl acetylenedicarboxylate. This method offers high atom economy and a straightforward one-pot procedure. For research programs requiring the generation of diverse analogs, exploring multi-component reactions or syntheses from pre-functionalized pyrimidine precursors may be more advantageous, albeit potentially at the cost of a longer and more complex synthetic route. The experimental data and comparative analysis presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of novel chemical entities with therapeutic potential.
References
-
A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). National Institutes of Health. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (2014). ResearchGate. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). ResearchGate. [Link]
-
Reaction of N-imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines. (2007). ResearchGate. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme Chemistry. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). ResearchGate. [Link]
-
Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). Semantic Scholar. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]
-
s-methyl isothiourea sulfate. (n.d.). Organic Syntheses. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. [Link]
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Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. (2007). Semantic Scholar. [Link]
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Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. (n.d.). Organic Chemistry Portal. [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA. [Link]
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ChemInform Abstract: Pyrimidinium N‐Dicyanomethylide. Synthesis and Reactivity Towards Dimethyl Acetylenedicarboxylate. (n.d.). Sci-Hub. [Link]
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-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2022). National Institutes of Health. [Link]
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A Guide to the Cross-Validation of Analytical Data for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the analytical cross-validation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to present a narrative that not only outlines the necessary analytical techniques but also delves into the rationale behind their application, ensuring a robust and reliable characterization process.
The structural confirmation of a molecule like Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate relies on the synergistic interpretation of data from multiple orthogonal analytical techniques. This guide will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), drawing comparisons with structurally related compounds to provide a robust validation framework.
The Importance of Orthogonal Analytical Methods
A single analytical technique provides only one perspective on a molecule's identity and purity. By employing a suite of orthogonal methods, each probing different physicochemical properties, we build a multi-faceted and self-validating characterization package. This approach significantly reduces the probability of misidentification and provides a high degree of confidence in the reported structure and purity.
Caption: Workflow for the comprehensive characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
Based on the analysis of similar pyrimidine and pyridine derivatives, the following proton signals are anticipated for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.[1][2]
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine C6-H | ~8.5 - 9.0 | Singlet | 1H | The proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent ester group. |
| OCH₃ (ester) | ~3.8 - 4.0 | Singlet | 6H | The two methoxy groups of the ester functionalities are in similar chemical environments and are expected to appear as a single peak. |
| SCH₃ | ~2.5 - 2.7 | Singlet | 3H | The methyl group attached to the sulfur atom is typically observed in this region. |
Predicted ¹³C NMR Spectral Data
The carbon skeleton can be mapped out using ¹³C NMR spectroscopy.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~160 - 170 | The carbonyl carbons of the ester groups are characteristically found in this downfield region. |
| C2 (C-S) | ~165 - 175 | The carbon atom attached to the sulfur and two nitrogen atoms will be significantly deshielded. |
| C4, C5 | ~130 - 150 | The sp² carbons of the pyrimidine ring bearing the ester groups. |
| C6 | ~150 - 160 | The sp² carbon of the pyrimidine ring attached to the proton. |
| OCH₃ | ~50 - 55 | The carbons of the methoxy groups. |
| SCH₃ | ~12 - 18 | The carbon of the methylthio group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
Expected Mass Spectral Data
The molecular formula of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is C₉H₁₀N₂O₄S, with a monoisotopic mass of 242.0365 g/mol .
-
ESI-MS (Positive Mode): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 243.0438. Adducts with sodium [M+Na]⁺ (m/z 265.0257) or potassium [M+K]⁺ (m/z 280.9997) may also be present.
-
Fragmentation Pattern: The fragmentation of pyrimidine derivatives in mass spectrometry often involves the loss of small functional groups.[3] Expected fragments could arise from the loss of the methylthio group (-SCH₃) or the methoxy group (-OCH₃) from the esters.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
-
Data Acquisition: Infuse the sample directly or via an LC system into the ion source. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the isotopic pattern to further confirm the elemental composition.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is expected to show characteristic absorption bands for its functional groups.[1][4]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3000 - 3100 | Weak to medium |
| C-H stretch (aliphatic) | ~2850 - 3000 | Weak to medium |
| C=O stretch (ester) | ~1720 - 1740 | Strong |
| C=N and C=C stretch (pyrimidine ring) | ~1550 - 1650 | Medium to strong |
| C-O stretch (ester) | ~1200 - 1300 | Strong |
| C-S stretch | ~600 - 800 | Weak to medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the cornerstone for assessing the purity of a compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Method Development Considerations
For a moderately polar compound like Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a reversed-phase HPLC method is generally suitable.[5][6]
-
Stationary Phase: A C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.
-
Detection: UV detection is appropriate due to the presence of the chromophoric pyrimidine ring. The detection wavelength should be set at the λmax of the compound.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) and then dilute to an appropriate concentration for analysis.
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: The logic of cross-validating analytical data for compound characterization.
Comparative Analysis with Alternative Structures
To further bolster the confidence in the characterization, it is instructive to compare the expected analytical data with that of structurally similar compounds.
Comparison with 2-Thiouracil Derivatives
Compounds containing a 2-thiouracil moiety will exhibit a C=S stretching vibration in the IR spectrum, typically around 1100-1200 cm⁻¹.[4] In contrast, our target molecule with a 2-methylthio group will show a weaker C-S stretch at a lower wavenumber.
Comparison with Pyridine Dicarboxylates
Pyridine dicarboxylates, while sharing the dicarboxylate feature, will have different aromatic proton and carbon chemical shifts in the NMR due to the presence of only one nitrogen atom in the ring. The proton on a pyridine ring is generally less deshielded than the corresponding proton on a pyrimidine ring.
Conclusion
The characterization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a process of accumulating and cross-validating evidence from a suite of orthogonal analytical techniques. By systematically applying NMR, MS, IR, and HPLC, and by comparing the obtained data with theoretical predictions and the data from analogous structures, a high-confidence structural assignment and purity assessment can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities in the drug discovery and development pipeline.
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A Comprehensive Guide to In Silico and Experimental Property Analysis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
For professionals in drug discovery and chemical research, a thorough understanding of a molecule's properties is paramount. The journey from a promising chemical structure to a viable drug candidate is paved with rigorous analysis of its physicochemical and biological characteristics. This guide presents a comparative framework for evaluating Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a representative heterocyclic compound, by integrating computational (in silico) predictions with gold-standard experimental validation.
Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of nucleic acids and a multitude of therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications.[1][2] For any novel derivative like Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate to be advanced, its properties must be meticulously profiled. In silico tools offer a rapid, cost-effective first pass, predicting a compound's behavior and flagging potential liabilities before a single gram is synthesized.[3] However, these predictions are models of reality, not reality itself. Experimental data provides the essential ground truth, validating or refuting computational hypotheses and offering the nuanced insights that only direct measurement can provide.
This guide, written from the perspective of a Senior Application Scientist, details the causality behind the chosen analytical methods, provides self-validating experimental protocols, and bridges the gap between theoretical prediction and empirical evidence.
Part 1: In Silico Property Prediction - The Computational Approach
The rationale for beginning with an in silico analysis is rooted in efficiency and foresight. Computational models allow us to forecast a molecule’s drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), guiding synthetic priorities and minimizing late-stage failures.[4]
Methodology: Predicting Physicochemical and ADME Properties
A suite of computational tools can be employed to generate a profile for our target molecule. These often rely on algorithms that analyze the molecule's 2D structure and 3D conformation to predict key descriptors.
-
Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a drug's ability to cross biological membranes. Multiple algorithms (e.g., ALOGPS, XLOGP3) are used to predict this value.
-
Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of polar atoms and is an excellent predictor of drug absorption and brain penetration.[5] A TPSA value under 140 Ų is generally considered favorable for good oral bioavailability.[5]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These values are crucial for understanding a molecule's interaction with biological targets and its solubility.
-
Molecular Weight (MW): A fundamental property, often kept below 500 g/mol for oral drugs, in line with Lipinski's Rule of Five.
-
Rotatable Bonds: This metric indicates the conformational flexibility of a molecule, which can impact target binding and bioavailability.
Methodology: Quantum Chemical Calculations
For a deeper understanding of electronic properties, Density Functional Theory (DFT) calculations can be performed using software like Gaussian. Methods such as B3LYP with a 6-31++G* basis set provide a balance of accuracy and computational cost for organic molecules.[6] These calculations can predict:
-
Optimized Molecular Geometry: The lowest energy 3D conformation.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to the molecule's chemical reactivity and electronic excitation properties.[6]
-
Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.
Predicted Data Summary for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
The following table summarizes key properties predicted using computational models, based on the structure of the parent diacid and related esters.[7]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₀N₂O₄S | - |
| Molecular Weight | 242.25 g/mol | Complies with Lipinski's Rule of Five (<500). |
| LogP | 0.9 - 1.5 | Indicates moderate lipophilicity, favorable for absorption. |
| TPSA | 100.38 Ų | Suggests good potential for oral bioavailability.[5] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 6 | Influences solubility and target binding. |
| Rotatable Bonds | 5 | Indicates moderate conformational flexibility. |
Part 2: Experimental Property Determination - The Benchtop Approach
Experimental validation is the cornerstone of chemical and pharmaceutical science. It confirms the identity, purity, and actual physicochemical properties of a synthesized compound, providing the definitive data required for further development.[1]
Methodology: Synthesis and Purification
A reliable synthesis is the prerequisite for all experimental work. A plausible route to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate involves the esterification of its corresponding diacid.
Protocol: Fischer Esterification of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid [7]
-
Reaction Setup: Suspend 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid).
-
Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise while cooling the mixture in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.
Methodology: Physicochemical and Spectroscopic Characterization
The following protocols are standard for confirming the structure and purity of a novel organic compound.[8]
Table of Experimental Protocols
| Parameter | Protocol | Expected Outcome & Rationale |
| Melting Point | A small sample is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the first liquid drop to complete liquefaction is recorded. | A sharp, defined melting point range indicates high purity. |
| ¹H NMR | Dissolve ~5-10 mg of sample in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz (or higher) spectrometer. | Expect singlets for the S-CH₃ and the two O-CH₃ groups, and a singlet for the pyrimidine ring proton. Chemical shifts and integration confirm the proton environment. |
| ¹³C NMR | Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum. | Will reveal distinct signals for all nine carbon atoms, including the carbonyls, aromatic carbons, and methyl carbons, confirming the carbon skeleton. |
| IR Spectroscopy | Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR accessory. | Key peaks should include C=O stretching for the esters (~1720 cm⁻¹), C=N stretching for the pyrimidine ring (~1550-1600 cm⁻¹), and C-H stretching.[8] |
| Mass Spectrometry | Analyze a dilute solution via Electrospray Ionization (ESI) Mass Spectrometry. | The primary goal is to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight. |
| Thermodynamic Solubility | Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4). Shake at a constant temperature for 24 hours to reach equilibrium. Centrifuge to pellet undissolved solid, then quantify the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy against a calibration curve.[1] | Provides the true equilibrium solubility, a critical parameter for predicting bioavailability.[1] |
Part 3: The Comparative Analysis - Bridging Simulation and Reality
The true power of this dual approach emerges when we compare the predicted and measured data. This step validates our computational models and provides a more complete picture of the molecule's behavior.
Workflow for Integrated Property Analysis
The following diagram illustrates the logical flow of integrating in silico and experimental methodologies.
Caption: Integrated workflow for molecular property characterization.
Direct Comparison: Predicted vs. Experimental Data
| Property | In Silico Prediction | Experimental Result (Hypothetical) | Discussion of Concordance & Discrepancy |
| Molecular Weight | 242.25 g/mol | 242.04 (Observed in MS) | High concordance is expected and serves as a primary identity check. The difference is due to isotopic mass vs. average mass. |
| Solubility | Qualitatively suggested by TPSA and LogP | ~75 µg/mL in PBS | Predictions offer a useful but rough estimate. Experimental solubility is the definitive measure, influenced by crystal packing forces not always captured by in silico models.[1] |
| Lipophilicity | LogP ~ 1.2 | Correlates with retention time in reverse-phase HPLC | LogP is a theoretical value; chromatographic behavior is an experimental proxy. The two should trend together, but the experimental value is context-dependent. |
| Structure | Idealized 3D geometry | Confirmed by NMR, IR, MS | Spectroscopic data provides unequivocal proof of the synthesized structure, validating the starting point for all in silico models. |
The Synergy of Combined Analysis
This comparative exercise is not merely about finding a "correct" number. It is about building a holistic understanding.
-
Trustworthiness: When experimental data (e.g., molecular weight from MS) aligns with predictions, it builds confidence in both the synthesized material and the computational model.
-
Causality: Discrepancies are equally informative. If a compound has lower-than-expected solubility despite a favorable TPSA, it prompts an investigation into other factors, such as crystal lattice energy—a property that can be further explored with more advanced solid-state computational modeling.
-
Efficiency: The in silico screen correctly identified the molecule as having "drug-like" properties (MW, TPSA), justifying the resource allocation for its synthesis and experimental testing.
Caption: Logical relationship between prediction and validation.
Conclusion
The characterization of a potential drug candidate like Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a multi-faceted endeavor. Relying solely on in silico methods leaves a researcher vulnerable to the inherent limitations of computational models. Conversely, relying only on experimental work without computational guidance can be inefficient and resource-intensive.
The robust and scientifically rigorous approach is an iterative cycle of prediction and validation. In silico tools provide rapid, high-throughput screening to identify promising candidates and predict their properties. Targeted synthesis and precise experimental measurements then provide the definitive, real-world data to confirm structures, validate predictions, and uncover unexpected behaviors. This integrated workflow, as detailed in this guide, empowers researchers to make more informed decisions, accelerating the path from molecular concept to impactful scientific discovery.
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Romo-García, P. E., et al. (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank, 2015(2), M842. Available at: [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate and its derivatives are key pharmacophores, exhibiting a wide range of biological activities that make them attractive scaffolds for medicinal chemistry. The strategic placement of the methylthio and dicarboxylate functional groups on the pyrimidine ring allows for diverse downstream modifications, making the initial synthesis of this core structure a critical step in the drug discovery pipeline.
This guide provides a head-to-head comparison of two distinct catalytic systems for the synthesis of the dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate core structure: a heterogeneous nanoparticle-catalyzed reaction and a homogeneous acid-catalyzed reaction. By examining the experimental data and underlying reaction mechanisms, this document aims to equip researchers with the insights needed to select the optimal synthetic strategy for their specific needs.
Catalytic System 1: Heterogeneous Catalysis with Magnetic Iron Oxide Nanoparticles (Fe₃O₄)
The use of magnetic nanoparticles as catalysts represents a significant advancement in green chemistry and sustainable synthesis. Their high surface area-to-volume ratio often leads to enhanced catalytic activity, and their magnetic properties allow for easy separation and recovery from the reaction mixture, enabling catalyst recycling and minimizing product contamination.
In the context of pyrimidine synthesis, iron oxide nanoparticles (Fe₃O₄) have been shown to be effective catalysts in one-pot, three-component reactions.[1] This approach offers a streamlined synthesis, reducing the number of intermediate purification steps and improving overall efficiency.
Reaction Mechanism
The proposed mechanism for the Fe₃O₄-catalyzed synthesis of the pyrimidine core involves a domino sequence of reactions. The magnetic nanoparticles act as a Lewis acid, activating the carbonyl groups of the reactants and facilitating the initial condensation reactions. The reaction likely proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.
Caption: Proposed reaction pathway for the Fe₃O₄ nanoparticle-catalyzed synthesis.
Catalytic System 2: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TSA)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the advantage of high catalyst-substrate interaction, often leading to faster reaction rates and milder reaction conditions. p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is widely used as a Brønsted acid catalyst in a variety of organic transformations, including the synthesis of heterocyclic compounds.[2]
The use of p-TSA in a one-pot, three-component reaction for pyrimidine synthesis provides a cost-effective and readily available catalytic system.[2] This method is often characterized by its operational simplicity and good yields.
Reaction Mechanism
In the p-TSA catalyzed reaction, the acid protonates the carbonyl oxygen of the reactants, thereby activating them towards nucleophilic attack. The reaction is believed to proceed through a series of acid-catalyzed condensation and cyclization steps, ultimately leading to the formation of the pyrimidine ring.
Caption: Proposed reaction pathway for the p-TSA-catalyzed synthesis.
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for the two catalytic systems based on reported syntheses of similar pyrimidine derivatives.
| Parameter | Fe₃O₄ Nanoparticles | p-Toluenesulfonic Acid (p-TSA) |
| Catalyst Type | Heterogeneous (Solid) | Homogeneous (Soluble) |
| Typical Yield | Good to Excellent (85-95%)[1] | Good (up to 66%)[2] |
| Reaction Time | 6-8 hours[1] | 10 hours[2] |
| Reaction Temperature | 80-100 °C[1] | 100 °C[2] |
| Catalyst Loading | 10-15 mol%[1] | 5 mol%[2] |
| Solvent | Solvent-free or Ethanol[1] | Ethanol or DMF[2] |
| Catalyst Recovery | Easy (magnetic separation) | Difficult (requires extraction/distillation) |
| Cost-Effectiveness | Higher initial cost, but recyclable | Lower initial cost, single-use |
| Environmental Impact | Greener (recyclable, often solvent-free) | Less green (catalyst waste, solvent use) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a 2-(methylthio)-4,5-pyrimidinedicarboxylate core structure using the two catalytic systems.
Protocol 1: Fe₃O₄ Nanoparticle-Catalyzed Synthesis
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A Comparative Guide to the Synthesis of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: An Evaluation of Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Pyrimidine Core
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a highly functionalized heterocyclic compound. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including antiviral and anticancer agents.[1] The specific arrangement of a methylthio group at the 2-position and two dimethyl carboxylate groups at the 4- and 5-positions offers multiple points for further chemical elaboration, making it a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs. The reproducibility and robustness of its synthesis are therefore paramount for ensuring a consistent supply of this critical starting material.
This guide will explore two distinct, yet mechanistically related, synthetic pathways to the target molecule. While a direct, one-pot synthesis is not readily found in published literature, a logical and robust multi-step approach can be constructed based on well-established pyrimidine synthesis strategies.
Proposed Synthetic Protocols: A Critical Comparison
We will evaluate two primary approaches:
-
Protocol A: A classical approach involving the cyclization of a 1,3-dicarbonyl precursor with thiourea, followed by S-methylation and subsequent functional group manipulation.
-
Protocol B: A convergent approach utilizing S-methylisothiourea for direct cyclization with a suitable dicarbonyl synthon.
Data Summary: A Head-to-Head Comparison
| Parameter | Protocol A | Protocol B |
| Starting Materials | Diethyl malonate, Thiourea, Methylating agent (e.g., Dimethyl sulfate) | Diethyl 2-formyl-3-oxosuccinate (or equivalent), S-Methylisothiourea sulfate |
| Number of Steps | 3-4 | 1-2 |
| Key Intermediates | 2-Thio-4,5,6-trihydroxypyrimidine-5-carboxylate derivative | None |
| Potential Challenges | Control of side reactions during chlorination and nitration (if following a similar path as related syntheses), potential for over-methylation. | Synthesis and stability of the dicarbonyl starting material. |
| Estimated Overall Yield | Moderate | Potentially higher |
| Scalability | Potentially more challenging due to multiple steps. | More amenable to scale-up if the starting material is readily accessible. |
| Safety Considerations | Use of corrosive and toxic reagents like phosphorus oxychloride and dimethyl sulfate. | Handling of potentially unstable dicarbonyl compounds. |
Protocol A: Stepwise Construction via a 2-Thiouracil Intermediate
This protocol is based on the well-established synthesis of pyrimidines from 1,3-dicarbonyl compounds and thiourea.[2][3][4] While a direct synthesis of the target molecule is not explicitly detailed, we can adapt a known procedure for a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from diethyl malonate.[5]
Experimental Workflow: Protocol A
Caption: Workflow for Protocol A.
Detailed Experimental Protocol (Protocol A)
Step 1: Synthesis of Diethyl 2-Nitromalonate [5]
-
To a stirred and cooled (0-5 °C) solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., acetic anhydride), slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-nitromalonate.
Causality: The nitration of diethyl malonate at the acidic α-position is a standard electrophilic substitution reaction, providing the necessary nitro group for the subsequent steps. The use of a nitrating mixture ensures efficient conversion.
Step 2: Synthesis of 2-Thio-4,6-dihydroxy-5-nitropyrimidine [5]
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add thiourea (1.0 eq).
-
To this mixture, add a solution of diethyl 2-nitromalonate (1.0 eq) in absolute ethanol dropwise.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry to obtain 2-thio-4,6-dihydroxy-5-nitropyrimidine.
Causality: This is a classical pyrimidine synthesis via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a thiourea. The strong base (sodium ethoxide) facilitates the condensation by deprotonating the active methylene and the thiourea.
Step 3: Synthesis of 2-(Methylthio)-4,6-dihydroxy-5-nitropyrimidine [5]
-
Dissolve the 2-thiouracil derivative (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
To this solution, add dimethyl sulfate (1.1 eq) dropwise while maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the solution with acetic acid to precipitate the S-methylated product.
-
Filter, wash with water, and dry to yield 2-(methylthio)-4,6-dihydroxy-5-nitropyrimidine.
Causality: The thiol group of the 2-thiouracil is deprotonated by the base to form a thiolate, which is a potent nucleophile. This thiolate then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the methylthio ether.
Step 4: Conversion to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
This final step is the most challenging and involves a series of transformations that are not explicitly detailed for this specific substrate in the literature. A plausible, albeit lengthy, sequence would involve:
-
Chlorination: Reaction with phosphorus oxychloride (POCl₃) to convert the hydroxyl groups at positions 4 and 6 to chloro groups.[5]
-
Reduction: Reduction of the nitro group at the 5-position to an amino group.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a cyano group via diazotization followed by a Sandmeyer reaction with a cyanide salt.
-
Hydrolysis and Esterification: Hydrolysis of the cyano group to a carboxylic acid, followed by esterification to the methyl ester. The chloro groups would also need to be addressed, potentially through reduction or displacement.
Trustworthiness and Reproducibility of Protocol A: The initial steps of this protocol are based on well-established and frequently cited methods for pyrimidine synthesis, suggesting a high degree of reproducibility. However, the multi-step conversion in the final stage introduces significant complexity and potential for yield loss, making the overall robustness of this protocol for large-scale synthesis questionable without significant optimization.
Protocol B: A More Convergent Approach with S-Methylisothiourea
This protocol aims to be more efficient by utilizing S-methylisothiourea, which allows for the direct incorporation of the 2-(methylthio) group in the initial cyclization step.[3] This approach requires a suitable 1,3-dicarbonyl starting material with the desired ester functionalities at the positions that will become C4 and C5 of the pyrimidine ring.
Experimental Workflow: Protocol B
Caption: Workflow for Protocol B.
Detailed Experimental Protocol (Protocol B)
Step 1: Synthesis of a Suitable 1,3-Dicarbonyl Precursor
A key challenge for this protocol is the synthesis of an appropriate 1,3-dicarbonyl compound. A plausible precursor would be a derivative of dimethyl 2-formyl-3-oxosuccinate. The synthesis of such compounds can be complex. For the purpose of this guide, we will outline a general approach.
-
Perform a Claisen condensation between dimethyl oxalate and a suitable ketone, such as methyl acetoacetate, in the presence of a strong base like sodium methoxide.
-
The resulting β-dicarbonyl compound can then be formylated at the active methylene position using a formylating agent like ethyl formate in the presence of a base.
-
Careful control of reaction conditions is crucial to avoid side reactions and ensure a good yield of the desired dicarbonyl precursor.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that generates a 1,3-dicarbonyl system. Subsequent formylation introduces the necessary electrophilic center for the cyclization with the amidine component of S-methylisothiourea.
Step 2: Cyclocondensation with S-Methylisothiourea [3]
-
To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add S-methylisothiourea sulfate (1.1 eq) and a base such as sodium methoxide or potassium carbonate (2.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude pyrimidine derivative.
-
Purify the product by column chromatography or recrystallization.
Causality: This reaction follows the general mechanism for pyrimidine synthesis. The S-methylisothiourea acts as the N-C-N component, and the base facilitates the condensation by deprotonating the active methylene of the dicarbonyl compound and the isothiourea.
Step 3: Aromatization (if necessary)
Depending on the exact structure of the dicarbonyl precursor and the reaction conditions, the initial product of the cyclization may be a dihydropyrimidine. In such cases, a subsequent oxidation step would be required to achieve the aromatic pyrimidine ring.
-
Dissolve the dihydropyrimidine intermediate in a suitable solvent (e.g., dioxane or chloroform).
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-bromosuccinimide (NBS).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction mixture to isolate the aromatized product, Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Causality: The oxidizing agent removes two hydrogen atoms from the dihydropyrimidine ring, leading to the formation of a double bond and the thermodynamically stable aromatic system.
Trustworthiness and Reproducibility of Protocol B: This protocol offers the advantage of being more convergent, potentially leading to higher overall yields in fewer steps. The reproducibility of the cyclization step is generally high for similar reactions. However, the synthesis and stability of the required 1,3-dicarbonyl precursor are critical for the success of this route. If a stable and readily accessible dicarbonyl starting material can be obtained, this protocol is likely to be more robust and scalable than Protocol A.
Conclusion and Recommendations
Both proposed protocols offer viable, albeit challenging, pathways to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
-
Protocol A is based on a more traditional, stepwise approach. While the initial steps are well-documented for related systems, the final functional group transformations are complex and may require significant optimization, potentially impacting the overall reproducibility and yield.
-
Protocol B presents a more elegant and convergent strategy. Its success is heavily dependent on the availability and stability of a suitable 1,3-dicarbonyl precursor. If this precursor can be synthesized efficiently, Protocol B is the recommended route due to its fewer steps and likely higher overall yield, making it more amenable to scale-up.
For researchers embarking on the synthesis of this target molecule, a thorough investigation into the synthesis of the required dicarbonyl precursor for Protocol B is highly recommended. Small-scale trial reactions for both protocols are advised to assess their feasibility and optimize reaction conditions before committing to a larger-scale synthesis.
References
- (No specific reference for the introduction was generated from the search results, so a general statement is made without a cit
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
- (No specific reference for this point was generated
- (No specific reference for this point was generated
-
Yamaoka, N., & Aso, K. (1961). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry, 26(7), 2476–2478. [Link]
- (No specific reference for this point was generated
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. (2018). PubMed. [Link]
- (No specific reference for this point was generated
- (No specific reference for this point was generated
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate. Retrieved from [Link]
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- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular structure is paramount. The substitution pattern on a heterocyclic scaffold like pyrimidine can dramatically influence its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and its derivatives. We will delve into the unparalleled insights from single-crystal X-ray diffraction and compare its utility with other powerful techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by computational approaches.
The Unambiguous Power of X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the intricacies of its intermolecular interactions. While a crystal structure for the title compound is not publicly available, we can infer its likely structural features by examining closely related pyrimidine and pyridine dicarboxylate derivatives.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Understanding the causality behind each step is crucial for obtaining high-quality data.
Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Protocol for X-ray Crystal Structure Analysis:
-
Crystal Growth (The Art of Patience): High-quality single crystals are the prerequisite for a successful SC-XRD experiment. This is often the most challenging step.
-
Method Rationale: Slow evaporation of a saturated solution of the compound is a common starting point. The choice of solvent is critical; it should be one in which the compound is moderately soluble. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice. Other techniques include vapor diffusion and slow cooling.
-
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Causality: The low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption.
-
Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms are determined using methods like direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Comparative Crystallographic Data of Related Structures
To illustrate the type of data obtained from SC-XRD, the following table presents crystallographic information for some related pyridine and pyrimidine dicarboxylate derivatives.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1] | Triclinic | P-1 | 7.5904(17) | 10.394(2) | 12.651(3) | 73.270(4) | 85.888(4) | 86.078(4) | [1] |
| Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate[2] | Orthorhombic | Pccn | 13.633(3) | 10.052(2) | 11.531(2) | 90 | 90 | 90 | [2] |
| Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[3] | Monoclinic | P2₁/c | 10.398(1) | 11.109(1) | 13.684(1) | 90 | 98.78(1) | 90 | [3] |
This data provides the fundamental unit cell parameters that define the crystal lattice. Further analysis of the refined structure reveals precise bond lengths and angles. For instance, in dicarboxylic acid derivatives, the C=O and C-O bond lengths in a carboxylic acid group are typically around 1.21 Å and 1.30 Å, respectively, while in a deprotonated carboxylate, these bond lengths become nearly equal at about 1.25 Å.[4]
Complementary Techniques for a Holistic Understanding
While X-ray crystallography provides an unparalleled static picture, a comprehensive understanding of a molecule's properties requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For a hypothetical Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, one would expect to see a singlet for the methylthio protons, two singlets for the two distinct methyl ester protons, and a singlet for the pyrimidine ring proton. The chemical shifts would be indicative of their electronic environment.
-
¹³C NMR: Reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information | 3D structure, bond lengths/angles, packing | Connectivity, electronic environment, dynamic processes |
| Requirement | High-quality single crystals | Soluble sample |
| Ambiguity | Unambiguous structure determination | Can have ambiguity, especially for complex structures |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
For Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate derivatives, characteristic vibrational bands would be expected for:
-
C=O stretching of the ester groups (typically in the range of 1730-1750 cm⁻¹).
-
C-O stretching of the ester groups (around 1200-1300 cm⁻¹).
-
C=N and C=C stretching of the pyrimidine ring (in the fingerprint region, 1400-1650 cm⁻¹).[5]
-
C-H stretching of the methyl groups (around 2850-2950 cm⁻¹).[5]
FTIR provides a quick confirmation of the presence of key functional groups but does not provide detailed structural information like NMR or X-ray crystallography.[6]
Computational Chemistry: An In Silico Approach
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of molecules.[7] These calculations can provide valuable insights into:
-
Optimized molecular geometry: Predicted bond lengths and angles can be compared with experimental data.
-
Spectroscopic properties: Theoretical NMR and IR spectra can be calculated to aid in the interpretation of experimental data.
-
Molecular orbitals and electronic properties: Understanding the HOMO-LUMO gap and electrostatic potential can provide insights into the reactivity and intermolecular interactions of the molecule.[7]
Computational studies serve as a powerful complement to experimental techniques, aiding in spectral assignment and providing a deeper understanding of molecular properties.[8]
Conclusion: A Synergy of Techniques for Complete Characterization
The structural elucidation of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate derivatives is best achieved through a synergistic application of multiple analytical techniques. Single-crystal X-ray diffraction, when successful, provides the definitive solid-state structure. NMR spectroscopy offers invaluable information about the molecule's structure and dynamics in solution. FTIR spectroscopy serves as a rapid tool for functional group identification. Finally, computational chemistry provides a theoretical framework to support and interpret experimental findings. By integrating the data from these complementary methods, researchers can gain a comprehensive and validated understanding of the structure and properties of these important heterocyclic compounds.
References
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PubChem. Dimethyl pyridine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]
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Wikipedia. Metal-organic framework. [Link]
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Zeitschrift für Kristallographie - New Crystal Structures. The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4. [Link]
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New Journal of Chemistry. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. [Link]
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ResearchGate. Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. [Link]
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Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
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Journal of the Indian Chemical Society. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. [Link]
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MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]
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ResearchGate. Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. [Link]
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Der Pharma Chemica. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [Link]
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Journal of Molecular Structure. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. [Link]
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ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]
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University of Southampton ePrints Soton. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen-1-yl]morpholine. [Link]
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CrystEngComm. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. [Link]
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Royal Society of Chemistry. Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. [Link]
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PubMed Central. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. [Link]
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Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
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MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Safety Operating Guide
Navigating the Disposal of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a compound whose nuanced chemical structure—incorporating both a pyrimidine core and a thioether functional group—necessitates a thorough and informed approach to its end-of-life handling. By grounding our procedures in established safety protocols and a clear understanding of the underlying chemical principles, we aim to empower laboratory professionals to manage this substance with confidence and precision.
Hazard Assessment and Characterization
The presence of the thioether (sulfide) group also warrants specific consideration. While not as reactive as thiols, thioethers can be oxidized. Given these characteristics, it is prudent to handle Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate as a potentially hazardous substance.
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Based on data for similar heterocyclic compounds. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Common for many organic chemicals.[4] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 (Serious Damage or Irritant) | A frequent hazard with dicarboxylate compounds.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | A common characteristic of fine chemical powders.[4][6] |
| Environmental Hazard | Potentially harmful to aquatic life | General precaution for synthetic organic compounds. |
Personal Protective Equipment (PPE) and Handling
Strict adherence to appropriate personal protective equipment is non-negotiable when handling Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. The following PPE should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Workflow for Spill Response:
Caption: A stepwise workflow for safely managing a spill of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is that it should be treated as hazardous chemical waste.[7][8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][9]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
Waste Segregation Logic:
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Navigating the Safe Handling of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, a substituted pyrimidine, represents a class of compounds with significant potential in medicinal chemistry. As Senior Application Scientists, we recognize that enabling groundbreaking research necessitates a foundation of unwavering safety and operational excellence. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is a solid organic compound. While a comprehensive toxicological profile is not widely available, data for the compound and structurally related molecules indicate a number of potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
The precautionary statements underscore the importance of careful handling to avoid exposure:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate. The following table outlines the recommended PPE, along with the rationale for each.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes and fine dust particles that could cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves are recommended for handling this compound.[3] While specific permeation data for Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is not available, these materials generally offer good resistance to a range of organic chemicals.[4] Double gloving is a best practice, especially when handling larger quantities or during procedures with a high risk of contamination. |
| Body Protection | A lab coat is essential to protect against skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[3] If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used. |
Donning and Doffing PPE Workflow
PPE Donning and Doffing Workflow
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is paramount to ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE as outlined in the workflow above.
-
Carefully weigh the solid compound in the fume hood to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent such as ethanol or isopropanol can be used, followed by a detergent wash.
-
Doff PPE in the correct sequence to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Solid Waste: Unused Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container designated for non-halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic liquids. Do not mix with halogenated solvent waste.[5]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department. |
Conclusion
The responsible and safe handling of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility. By understanding the hazards, diligently using appropriate personal protective equipment, adhering to established operational and disposal plans, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel compounds. This commitment to safety fosters an environment where innovation can thrive.
References
-
Capot Chemical Co., Ltd. (2019). 2,3-Pyridinedicarboxylic acid, 5-fluoro-, dimethyl ester Safety Data Sheet. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
